1-O-Methylemodin
Description
1,3-Dihydroxy-8-methoxy-6-methylanthracene-9,10-dione has been reported in Fusicolla aquaeductuum, Rumex, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-7-3-9-14(12(4-7)21-2)16(20)13-10(15(9)19)5-8(17)6-11(13)18/h3-6,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIAXVIGUJMLHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440475 | |
| Record name | 9,10-Anthracenedione, 1,3-dihydroxy-8-methoxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3775-08-4 | |
| Record name | 9,10-Anthracenedione, 1,3-dihydroxy-8-methoxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Isolation of 1-O-Methylemodin
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of 1-O-methylemodin, a naturally occurring anthraquinone derivative. It details its primary natural sources and provides a comprehensive, synthesized protocol for its extraction and isolation. This guide is intended to serve as a valuable resource for researchers, chemists, and pharmacologists working on the discovery and development of new therapeutic agents.
Introduction to this compound
This compound, also known as physcion, is an anthraquinone that is a methyl ether of emodin. Anthraquinones are a class of aromatic organic compounds that are of significant interest to the pharmaceutical industry due to their diverse biological activities, which include anti-inflammatory, anti-cancer, and laxative properties. This compound, in particular, has been a subject of research for its potential therapeutic applications.
Primary Natural Sources
This compound is predominantly found in plants of the Polygonaceae family, particularly within the Rumex and Rheum genera. The most well-documented source for the isolation of this compound is the roots of Rumex pamiricus Rech. f.[1]. Other species within the Rumex and Rheum genera are also known to produce a variety of anthraquinones, including the parent compound emodin, and may serve as potential sources of this compound.
Table 1: Natural Sources of this compound and Related Anthraquinones
| Genus | Species | Plant Part | Key Anthraquinones |
| Rumex | pamiricus | Roots | This compound, Stigmasterol[1] |
| Rumex | crispus | Roots | Emodin, Chrysophanol, Physcion |
| Rumex | nepalensis | Roots | Emodin, Chrysophanol |
| Rheum | palmatum (Rhubarb) | Rhizomes | Emodin, Aloe-emodin, Rhein, Chrysophanol, Physcion |
| Rheum | officinale (Rhubarb) | Rhizomes | Emodin, Aloe-emodin, Rhein, Chrysophanol, Physcion |
Experimental Protocol: Isolation of this compound from Rumex pamiricus
The following protocol is a detailed, synthesized methodology for the isolation of this compound from the roots of Rumex pamiricus, based on published literature[1]. It should be noted that while the core steps are documented, specific quantitative parameters such as solvent volumes and yields may need to be optimized depending on the batch of plant material and laboratory conditions.
Plant Material Preparation
-
Collection and Drying: The roots of Rumex pamiricus are collected and subsequently air-dried in a shaded, well-ventilated area at room temperature until a constant weight is achieved.
-
Grinding: The dried roots are ground into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
Extraction
-
Initial Chloroform Extraction: The powdered root material is first subjected to an exhaustive extraction with chloroform to isolate non-polar and moderately polar compounds.
-
Acetone Extraction: Following the chloroform extraction, the plant material is extracted three times with a 70% aqueous acetone solution.
-
Solvent Removal: The acetone from the combined extracts is removed under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Partitioning: The remaining aqueous solution is then partitioned with ethyl acetate. The ethyl acetate fractions, which contain the compounds of interest, are collected.
-
Drying and Concentration: The combined ethyl acetate extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under vacuum.
-
Precipitation of Phenols: Pure hexane is added to the concentrated ethyl acetate extract to precipitate the total phenolic compounds. The resulting precipitate is washed, filtered, and collected. The total yield of phenolic compounds from the chloroform and ethyl acetate fractions is approximately 3.4% of the dry weight of the plant material[1].
Chromatographic Purification
-
Column Preparation: A chromatography column is packed with KSK silica gel as the stationary phase.
-
Sample Loading: The chloroform fraction containing this compound is loaded onto the silica gel column.
-
Elution: The column is eluted with a gradient of benzene-ethyl acetate mixtures, starting with a non-polar mixture and gradually increasing the polarity. The following gradient is suggested:
-
Benzene:Ethyl Acetate (50:1)
-
Benzene:Ethyl Acetate (40:1)
-
Benzene:Ethyl Acetate (30:1)
-
Benzene:Ethyl Acetate (20:1)
-
Benzene:Ethyl Acetate (10:1)
-
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Isolation: Fractions containing the pure compound are combined and the solvent is evaporated to yield isolated this compound.
Structural Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, DEPT, HSQC, and HMBC)[1].
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the isolation of this compound. It is important to note that specific yields can vary.
Table 2: Quantitative Parameters for this compound Isolation
| Parameter | Value/Range | Notes |
| Extraction | ||
| Starting Material | Dried, powdered roots of Rumex pamiricus | |
| Initial Extraction Solvent | Chloroform | |
| Secondary Extraction Solvent | 70% Aqueous Acetone | |
| Partitioning Solvent | Ethyl Acetate | |
| Precipitating Solvent | Hexane | |
| Yield of Total Phenols | ~3.4% of dry weight[1] | From combined chloroform and ethyl acetate fractions. |
| Chromatography | ||
| Stationary Phase | KSK Silica Gel | |
| Mobile Phase | Benzene-Ethyl Acetate Gradient | Ratios from 50:1 to 10:1[1]. |
| Final Yield of this compound | Not explicitly stated in the reference. | Requires experimental determination. |
Workflow and Signaling Pathways
Experimental Workflow for Isolation
The following diagram illustrates the general workflow for the isolation of this compound from Rumex pamiricus.
Note: Signaling pathway diagrams are not applicable as this guide focuses on the chemical isolation of a natural product, not its biological mechanism of action.
Conclusion
This technical guide provides a comprehensive overview of the natural sources and a detailed protocol for the isolation of this compound. The primary source identified is Rumex pamiricus, and the isolation procedure involves a systematic solvent extraction followed by column chromatography. The provided workflow and data tables offer a practical framework for researchers in the field of natural product chemistry and drug development. Further optimization of the outlined protocol may be necessary to achieve higher yields and purity depending on the specific experimental context.
References
The Fungal Forge: An In-depth Technical Guide to the Biosynthesis of 1-O-Methylemodin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fungal biosynthetic pathway of 1-O-Methylemodin, also known as physcion. This anthraquinone derivative, recognized for its potential as a plant-derived fungicide and its diverse pharmacological activities, is synthesized by a variety of fungi through a well-defined polyketide pathway.[1][2][3] This document details the enzymatic steps, genetic architecture, and experimental methodologies that have been pivotal in elucidating this complex process.
Core Biosynthetic Pathway: From Acetate to this compound
The biosynthesis of this compound in fungi is a multi-step process originating from primary metabolism. The pathway commences with the condensation of acetyl-CoA and malonyl-CoA units, characteristic of polyketide synthesis, and culminates in a specific methylation event.[4]
The key intermediate in this pathway is emodin, which undergoes O-methylation to yield this compound (physcion).[5][6] The core pathway can be summarized as follows:
-
Polyketide Chain Assembly: A non-reducing polyketide synthase (NR-PKS) iteratively condenses one molecule of acetyl-CoA with seven molecules of malonyl-CoA to form a linear octaketide chain.[3]
-
Cyclization and Release: The nascent polyketide chain undergoes a series of cyclization reactions, directed by the product template (PT) domain of the PKS, to form the tricyclic aromatic precursor, atrochrysone carboxylic acid. This intermediate is then released from the PKS by the action of a metallo-β-lactamase-type thioesterase (MβL-TE).[5]
-
Decarboxylation: Atrochrysone carboxylic acid is subsequently decarboxylated to yield atrochrysone.
-
Further Modifications to Emodin: A series of enzymatic steps, including dehydration and oxidation, convert atrochrysone to the key intermediate, emodin.
-
Terminal Methylation: The final step is the regioselective methylation of the C6 hydroxyl group of emodin, catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), to produce this compound (physcion).[7][8]
Key Enzymes and Their Genetic Basis
Recent genomic and molecular biology studies have successfully identified and characterized the genes and enzymes responsible for this compound biosynthesis in several fungal species, most notably in the genus Aspergillus.
| Enzyme Class | Specific Enzyme Example | Gene | Organism | Function |
| Non-Reducing Polyketide Synthase (NR-PKS) | PhyG | phyG | Aspergillus chevalieri | Catalyzes the formation of the polyketide backbone and its initial cyclization.[9] |
| Metallo-β-lactamase-type Thioesterase (MβL-TE) | PhyF | phyF | Aspergillus chevalieri | Releases the cyclized polyketide from the PKS.[9] |
| O-Methyltransferase (OMT) | AcOMT | AcOMT | Aspergillus nidulans | Transfers a methyl group to the C6 hydroxyl of emodin.[7] |
| O-Methyltransferase (OMT) | PhyL | phyL | Aspergillus chevalieri | Catalyzes the stereoselective methylation of the C6 hydroxyl group of emodin.[8][9] |
The genes encoding these enzymes are often found clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). The "Phy" cluster in Aspergillus chevalieri is a prime example, containing the necessary genes for the production of physcion.[9][10]
Quantitative Data on this compound (Physcion) Production
Metabolic engineering efforts have significantly improved the yields of this compound in various fungal hosts. The following table summarizes some of the reported production titers.
| Fungal Strain | Genetic Modification/Fermentation Condition | Titer (mg/L) | Reference |
| Aspergillus nidulans | Heterologous expression of AcOMT and enhancement of SAM supply in shake-flask fermentation. | 64.6 | [5][7] |
| Aspergillus chevalieri BYST01 | Optimized shake-flask fermentation with alkaline treatment. | 152.81 | [9] |
| Aspergillus chevalieri BYST01 | Optimized conditions in a 5-L bioreactor. | 85.2 | [11] |
| Aspergillus terreus | Engineered strain with overexpression of a screened OMT in fed-batch fermentation. | 6300 | [3][12] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are generalized methodologies for key experiments.
Fungal Culture and Metabolite Extraction
-
Inoculation and Culture: Fungal strains are typically grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), to generate spores. A spore suspension is then used to inoculate a liquid fermentation medium. Fermentation is carried out in shake flasks or bioreactors under optimized conditions of temperature, pH, and agitation.[11]
-
Extraction: After a defined fermentation period, the culture broth is harvested. The secondary metabolites are extracted from the broth using an organic solvent like ethyl acetate or methylethylketone. The mycelium can also be homogenized and extracted separately. The organic extract is then dried and redissolved in a suitable solvent for analysis.[13][14]
Heterologous Expression and Gene Knockout
-
Vector Construction: The gene of interest (e.g., for an OMT) is amplified by PCR and cloned into a fungal expression vector under the control of a suitable promoter.
-
Fungal Transformation: The expression vector is introduced into a host fungal strain, such as Aspergillus oryzae or a modified strain of Aspergillus nidulans, using techniques like protoplast transformation.
-
Gene Knockout: To confirm the function of a gene, a deletion cassette (e.g., a hygromycin resistance gene) is constructed with flanking regions homologous to the target gene. This cassette is then introduced into the fungus to replace the native gene via homologous recombination.[12]
In Vitro Enzymatic Assays
-
Protein Expression and Purification: The gene encoding the enzyme of interest (e.g., an O-methyltransferase) is cloned into an E. coli expression vector. The protein is then overexpressed in E. coli and purified using affinity chromatography.
-
Enzyme Reaction: The purified enzyme is incubated with the substrate (e.g., emodin) and the necessary co-factors (e.g., S-adenosylmethionine for OMTs) in a suitable buffer.
-
Product Analysis: The reaction mixture is quenched and extracted with an organic solvent. The product formation is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
Analytical Methods for Metabolite Quantification
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is the primary method for quantifying this compound. A C18 column is typically used with a gradient of water and acetonitrile, both often containing a small amount of formic acid, as the mobile phase.[6][13]
-
Quantification: The concentration of this compound in the extracts is determined by comparing the peak area from the sample to a standard curve generated with a pure standard of the compound.[11]
Visualizing the Pathway and Experimental Logic
To further clarify the biosynthesis and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
Caption: Fungal biosynthetic pathway of this compound (physcion).
Caption: Workflow for identifying and characterizing a this compound O-methyltransferase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microbial production of the plant-derived fungicide physcion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Production of the antifungal biopesticide physcion through the combination of microbial fermentation and chemical post-treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mining an O-methyltransferase for de novo biosynthesis of physcion in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biosynthesis of Physcion and Identification of an O-Methyltransferase with C6-OH Selectivity in Aspergillus chevalieri BYST01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peerj.com [peerj.com]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 1-O-Methylemodin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-O-Methylemodin, a naturally occurring anthraquinone, has emerged as a molecule of interest within the scientific community. This technical guide provides an in-depth overview of its discovery, historical context, and key experimental data. While the initial discovery of this compound is not definitively documented in a singular seminal publication, its isolation has been reported from medicinal plants, notably from the Rumex genus, which has a long history in traditional medicine. This document collates available quantitative data on its biological activities, details relevant experimental protocols for its study, and visualizes potential signaling pathways it may modulate, providing a foundational resource for researchers and drug development professionals.
Discovery and Historical Context
The history of this compound is intrinsically linked to the study of its parent compound, emodin, and the broader class of anthraquinones. Emodin has been a cornerstone of traditional Chinese medicine for centuries, extracted from various plants like rhubarb (Rheum species) and Japanese knotweed (Polygonum cuspidatum).[1] These plants have been used to treat a variety of ailments, suggesting a long empirical history of using compounds like emodin and its derivatives.
The specific discovery of this compound is more recent and is associated with phytochemical investigations of various plant species. Notably, its presence has been confirmed in Rumex pamiricus, a plant belonging to the Polygonaceae family.[2][3][4] The isolation of this compound from this and other natural sources is a result of advancements in chromatographic and spectroscopic techniques that allow for the separation and identification of individual chemical constituents from complex plant extracts. While a precise "first discovered" date is elusive in the current literature, its identification is a product of the ongoing scientific exploration of natural products for potential therapeutic agents.
Physicochemical Properties
This compound is chemically known as 1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione. Its fundamental properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 284.26 g/mol | --INVALID-LINK-- |
| CAS Number | 3775-08-4 | --INVALID-LINK-- |
Experimental Protocols
The isolation and characterization of this compound, like other natural anthraquinones, involve a series of well-established phytochemical techniques.
Extraction and Isolation
A generalizable protocol for the extraction and isolation of anthraquinones from plant material, adaptable for this compound from sources like Rumex pamiricus, is as follows:
-
Plant Material Preparation: The dried and powdered plant material (e.g., roots) is the starting point.
-
Extraction:
-
Soxhlet Extraction: The powdered plant material is subjected to continuous extraction with a solvent such as methanol or ethanol for several hours.
-
Maceration: The plant material is soaked in a solvent (e.g., chloroform, methanol, or ethanol) at room temperature for an extended period (24-72 hours) with occasional agitation.
-
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility. Anthraquinones are typically found in the ethyl acetate fraction.
-
Chromatographic Purification:
-
Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate of increasing polarity) to separate individual compounds.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique can also be employed for the preparative separation of anthraquinones from crude extracts.
-
Structural Characterization
The elucidation of the structure of this compound relies on a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure and the position of the methyl group.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore system present in the anthraquinone skeleton.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl and carbonyl groups.
Biological Activity and Quantitative Data
While extensive quantitative data for this compound is still emerging, preliminary studies and data from closely related compounds suggest potential anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
A study on the related compound, 1-O-methyl chrysophanol, demonstrated in vitro anti-inflammatory activity through the inhibition of protein denaturation. This assay is a recognized method for evaluating anti-inflammatory potential.
| Compound | Assay | IC₅₀ (µg/mL) | Source |
| 1-O-Methyl Chrysophanol | Inhibition of Protein Denaturation | 63.50 ± 2.19 | [5] |
It is plausible that this compound exhibits similar anti-inflammatory properties, a hypothesis that warrants further investigation.
Anticancer Activity
The parent compound, emodin, has shown cytotoxic activity against various cancer cell lines. While specific IC₅₀ values for this compound are not yet widely reported in publicly available literature, its structural similarity to emodin and other cytotoxic anthraquinones suggests it may also possess anticancer properties. Further screening against a panel of cancer cell lines is necessary to quantify its cytotoxic and antiproliferative effects.
Potential Signaling Pathway Modulation
Based on the known mechanisms of related anthraquinones like emodin, this compound is hypothesized to modulate key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these potential interactions.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Emodin has been shown to inhibit NF-κB activation. It is plausible that this compound could exert anti-inflammatory effects through a similar mechanism.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. Emodin has been shown to modulate this pathway. This compound may similarly interfere with MAPK signaling, contributing to potential anticancer effects.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical regulator of cell survival and proliferation. Its dysregulation is common in cancer. Emodin has been reported to inhibit this pathway, and this compound may share this activity.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
Future Directions
This compound presents a promising scaffold for further investigation. Key areas for future research include:
-
Comprehensive Biological Screening: A systematic evaluation of its cytotoxic effects against a broad panel of cancer cell lines is required to determine its anticancer potential and to obtain robust IC₅₀ values.
-
In-depth Anti-inflammatory Studies: Further in vitro and in vivo studies are needed to confirm and quantify its anti-inflammatory properties and to elucidate the underlying mechanisms.
-
Mechanism of Action Studies: Detailed molecular studies, including western blotting, reporter gene assays, and kinase assays, are necessary to confirm its effects on the NF-κB, MAPK, PI3K/Akt, and other relevant signaling pathways.
-
Synthesis and Analogue Development: The development of an efficient synthetic route to this compound would facilitate its further study and allow for the creation of novel analogues with improved potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: In vivo studies are essential to understand its absorption, distribution, metabolism, excretion, and potential toxicity, which are critical for any future drug development efforts.
Conclusion
This compound is a natural product with a historical context rooted in traditional medicine through its parent compound, emodin. While its discovery is not pinpointed to a single event, its isolation from plants like Rumex pamiricus marks its entry into modern phytochemical research. The available data, though limited, suggests potential anti-inflammatory and anticancer activities. The experimental protocols for its study are well-established within the field of natural product chemistry. The hypothesized modulation of key signaling pathways like NF-κB, MAPK, and PI3K/Akt provides a strong rationale for its further investigation as a potential therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide future research into this promising natural compound.
References
- 1. Anthraquinones - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into 1-O-Methylemodin (Physcion)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-O-Methylemodin, also known as Physcion, a naturally occurring anthraquinone with significant therapeutic potential. The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for these analyses, and explores its interactions with key cellular signaling pathways.
Spectroscopic Data
The structural elucidation of this compound (Physcion) relies on a combination of spectroscopic techniques. The following tables summarize the key ¹H and ¹³C NMR chemical shifts in DMSO-d₆ and the prominent ions observed in its mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data of this compound (Physcion) in DMSO-d₆
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 7.25 | s |
| H-4 | 7.60 | s |
| H-5 | 7.38 | d, J=1.2 Hz |
| H-7 | 7.10 | d, J=1.2 Hz |
| 6-CH₃ | 2.42 | s |
| 3-OCH₃ | 3.90 | s |
| 1-OH | 12.12 | s |
| 8-OH | 12.00 | s |
Table 2: ¹³C NMR Spectral Data of this compound (Physcion) in DMSO-d₆
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 162.2 |
| C-2 | 108.2 |
| C-3 | 166.5 |
| C-4 | 106.8 |
| C-4a | 135.4 |
| C-5 | 124.5 |
| C-6 | 121.3 |
| C-7 | 148.8 |
| C-8 | 161.7 |
| C-8a | 113.6 |
| C-9 | 190.5 |
| C-9a | 110.1 |
| C-10 | 181.8 |
| C-10a | 133.1 |
| 6-CH₃ | 21.9 |
| 3-OCH₃ | 56.1 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode was used to determine the mass-to-charge ratio (m/z) of this compound and its fragments.
Table 3: Mass Spectrometry Data for this compound (Physcion)
| Ion | m/z | Description |
| [M+H]⁺ | 285.07 | Protonated molecular ion |
| [M+Na]⁺ | 307.05 | Sodium adduct |
| [M+K]⁺ | 323.03 | Potassium adduct |
Experimental Protocols
The following sections detail the methodologies used to obtain the spectroscopic data presented above.
NMR Spectroscopy Protocol
Sample Preparation: A sample of this compound (5-10 mg) was dissolved in approximately 0.7 mL of DMSO-d₆ in a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4.08 seconds
-
Relaxation Delay: 1.0 second
-
Spectral Width: 8278 Hz
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.36 seconds
-
Relaxation Delay: 2.0 seconds
-
Spectral Width: 24038 Hz
-
Temperature: 298 K
Data Processing: The raw data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. The chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm; δC = 39.52 ppm).
Mass Spectrometry Protocol
Sample Preparation: A dilute solution of this compound was prepared in methanol at a concentration of approximately 10 µg/mL.
Instrumentation: ESI-MS analysis was performed on a Waters SYNAPT G2-Si High Definition Mass Spectrometer.
ESI-MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.0 kV
-
Sampling Cone Voltage: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-1000
Data Acquisition and Processing: Data was acquired in continuum mode. The instrument was calibrated using a sodium formate solution. The resulting spectra were processed using MassLynx software.
Signaling Pathway Interactions
This compound (Physcion) has been shown to modulate several key signaling pathways involved in cellular processes such as apoptosis, autophagy, and inflammation. The following diagrams illustrate the proposed mechanisms of action.
This technical guide provides foundational spectroscopic data and mechanistic insights for this compound (Physcion). This information is intended to support further research and development efforts in leveraging the therapeutic potential of this natural compound.
In Silico Prediction of 1-O-Methylemodin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted bioactivity of 1-O-Methylemodin (also known as Physcion or Parietin), with a focus on in silico methodologies. This compound is a naturally occurring anthraquinone derivative found in various medicinal herbs and has garnered attention for its potential therapeutic properties. This document outlines its known pharmacological effects, presents a framework for its computational analysis, and provides detailed protocols for in silico experimentation.
Introduction to this compound (Physcion)
This compound, or physcion, is an anthraquinone found in medicinal herbs. It is structurally related to emodin and is recognized for a range of biological activities.[1] Pre-clinical studies have highlighted its potential as an anti-inflammatory, anticancer, antimicrobial, and hepatoprotective agent.[2][3] These diverse effects are attributed to its interaction with multiple cell signaling pathways.[3][4] Given its therapeutic potential, in silico methods offer a powerful approach to further elucidate its mechanisms of action, predict its molecular targets, and evaluate its drug-like properties.
Known Bioactivities and Mechanisms of Action
Experimental studies have identified several key bioactivities of this compound. These findings provide a crucial foundation for designing and validating in silico predictive models.
Anticancer Activity
This compound exhibits anticancer properties across various cancer cell lines.[2][3] Its mechanisms are multifaceted, involving the induction of apoptosis and autophagy, as well as the suppression of metastasis.[2][5] A notable molecular target is 6-phosphogluconate dehydrogenase (6PGD), an enzyme in the pentose phosphate pathway that is often upregulated in cancer cells.[5]
Table 1: Summary of Anticancer Activity of this compound (Physcion)
| Cell Line | Cancer Type | Effect | IC50 Value | Reference |
| CNE2 | Nasopharyngeal Carcinoma | Induces apoptosis and autophagy | 10 or 20 μM (48h) | [5] |
| - | - | Inhibition of 6PGD | 38.5 μM | [5] |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are well-documented.[2][3] It has been shown to inhibit the TLR4/NF-κB signaling pathway, a key regulator of the inflammatory response.[5] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Table 2: Summary of Anti-inflammatory Activity of this compound (Physcion)
| Model | Effect | Concentration/Dosage | Reference |
| SH-SY5Y cells (OGD/R-induced) | Attenuates neuronal damage and inflammation | 10-40 μM (24h) | [5] |
| Ischemia-reperfusion-induced SD rat model | Exerts neuroprotective effects by inhibiting the TLR4/NF-κB signaling pathway | 20 or 40 mg/kg (p.o., daily for 7 days) | [5] |
In Silico Workflow for Bioactivity Prediction
A systematic in silico approach can be employed to predict the bioactivity of this compound, identify its molecular targets, and assess its pharmacokinetic profile. The following workflow outlines the key steps in this process.
Caption: A comprehensive workflow for the in silico prediction of this compound bioactivity.
Experimental Protocols for In Silico Analysis
Detailed methodologies are crucial for reproducible in silico research. The following protocols describe the key steps in the computational workflow.
Protocol for Molecular Docking
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 10638).
-
Optimize the ligand geometry using a force field (e.g., MMFF94).
-
Assign partial charges and define rotatable bonds.
-
-
Protein Preparation:
-
Select a target protein based on target prediction results (e.g., NF-κB p65 subunit, 6PGD).
-
Download the crystal structure from the Protein Data Bank (PDB).
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges.
-
-
Docking Simulation:
-
Define the binding site (active site) on the target protein.
-
Use a docking program (e.g., AutoDock Vina, Glide) to predict the binding conformation and affinity of this compound to the target.
-
Analyze the docking poses and scoring functions to identify the most favorable binding mode.
-
Protocol for Molecular Dynamics (MD) Simulation
-
System Preparation:
-
Use the best-ranked docked complex from the molecular docking study as the starting structure.
-
Solvate the complex in a water box (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure.
-
Run the production MD simulation for a sufficient time (e.g., 100 ns) using software like GROMACS or AMBER.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the protein-ligand complex.
-
Calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions over time.
-
Protocol for ADMET Prediction
-
Input:
-
Provide the chemical structure of this compound in a suitable format (e.g., SMILES).
-
-
Prediction:
-
Use web-based servers or standalone software (e.g., SwissADME, pkCSM) to predict various ADMET properties.
-
These properties include but are not limited to:
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Blood-brain barrier permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hepatotoxicity.
-
-
-
Analysis:
-
Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's rule of five).
-
Predicted Signaling Pathways
Based on its known anti-inflammatory and anticancer activities, this compound is predicted to modulate key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound is known to inhibit this pathway, likely by preventing the phosphorylation and subsequent degradation of IκB, which in turn sequesters NF-κB in the cytoplasm.
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
Induction of the Intrinsic Apoptosis Pathway
The anticancer effects of this compound likely involve the induction of apoptosis. This could occur through the intrinsic pathway, initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the activation of caspases.
Caption: Predicted induction of the intrinsic apoptosis pathway by this compound.
Conclusion
In silico prediction serves as a powerful and cost-effective strategy to explore the bioactivity of natural compounds like this compound. The integration of target prediction, molecular docking, molecular dynamics simulations, and ADMET analysis can provide deep insights into its mechanisms of action and therapeutic potential. The workflows and protocols outlined in this guide offer a robust framework for researchers to further investigate this compound and accelerate its development as a potential therapeutic agent. Future experimental validation of these in silico findings will be crucial to confirm its predicted bioactivities and advance its clinical translation.
References
- 1. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthr...: Ingenta Connect [ingentaconnect.com]
- 4. (PDF) Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anti-cancer Activities (2021) | Muhammad Ajmal Shah | 29 Citations [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
Physicochemical Properties of 1-O-Methylemodin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Methylemodin, a naturally occurring anthraquinone derivative, has garnered interest within the scientific community for its potential therapeutic applications. Understanding its physicochemical properties is fundamental for its development as a drug candidate, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. While experimental data for some properties remain elusive, this document presents computed data and outlines detailed experimental protocols for their determination. Furthermore, based on the well-documented biological activities of its parent compound, emodin, this guide explores the potential signaling pathways that this compound may modulate, offering a roadmap for future research.
Physicochemical Properties
A thorough understanding of a compound's physicochemical profile is a critical first step in the drug development pipeline. These properties dictate a molecule's behavior in various biological and chemical environments.
Identity and Structure
-
IUPAC Name: 1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione[1]
-
Synonyms: 1-O-Methyl Emodin, 3-Hydroxy-1-methoxy-8-methylanthraquinone, Physcion[1]
-
CAS Number: 521-61-9
-
Chemical Formula: C₁₆H₁₂O₅[1]
-
Molecular Weight: 284.26 g/mol [1]
Quantitative Physicochemical Data
Precise quantitative data on the physicochemical properties of this compound are essential for computational modeling and predictive studies in drug design and development. The following table summarizes the available computed and experimental data.
| Property | Value | Data Type | Source |
| Molecular Weight | 284.26 g/mol | Computed | --INVALID-LINK--[1] |
| Melting Point | 205-207 °C | Experimental | [Various Suppliers] |
| Boiling Point | Not available | - | - |
| Solubility | Soluble in DMSO, methanol, and ethanol. Sparingly soluble in water. | Qualitative | [Various Suppliers] |
| pKa | Not available | - | - |
Experimental Protocols for Physicochemical Property Determination
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.
Solubility Determination
Solubility is a critical parameter that affects a drug's absorption and bioavailability.
Methodology: Shake-Flask Method
-
Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the acidic functional groups (in this case, the phenolic hydroxyl groups) are ionized. This corresponds to the midpoint of the buffer region in the titration curve.
Potential Signaling Pathways
While specific signaling pathways for this compound have not been extensively elucidated, the well-studied biological activities of its parent compound, emodin, provide valuable insights into its potential mechanisms of action. Emodin is known to possess anti-inflammatory and anti-cancer properties by modulating several key signaling cascades. It is plausible that this compound shares some of these activities.
NF-κB Signaling Pathway (Anti-inflammatory)
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Emodin has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.
PI3K/Akt Signaling Pathway (Anticancer)
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Emodin has been reported to suppress this pathway, leading to apoptosis in cancer cells.
MAPK Signaling Pathway (Anticancer & Anti-inflammatory)
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including inflammation, proliferation, and apoptosis. Emodin has been shown to modulate MAPK signaling, contributing to its therapeutic effects.
Conclusion
This technical guide consolidates the current knowledge on the physicochemical properties of this compound. While there are gaps in the experimental data, the provided protocols offer a clear path for their determination. The exploration of potential signaling pathways, based on the activity of the parent compound emodin, provides a strong foundation for future pharmacological investigations. Further research to confirm these properties and elucidate the specific molecular mechanisms of this compound is crucial for unlocking its full therapeutic potential.
References
A Comprehensive Technical Guide to the Solubility of 1-O-Methylemodin (Physcion) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 1-O-Methylemodin, an anthraquinone also known as physcion, in various organic solvents. This information is critical for researchers in drug discovery and development, as solubility is a key physicochemical property that influences formulation, bioavailability, and efficacy. This document compiles available quantitative and qualitative data, outlines standard experimental protocols for solubility determination, and provides visual workflows to guide experimental design.
Core Topic: Solubility Profile of this compound
This compound (Physcion) is a naturally occurring anthraquinone derivative found in several plant species. Its pharmacological potential, including anti-inflammatory, anti-cancer, and anti-fungal properties, has garnered significant scientific interest. Understanding its solubility in a range of organic solvents is fundamental for experimental work, including extraction, purification, and formulation of potential therapeutics.
Quantitative Solubility Data
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Conditions |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | ≥ 1.42 mg/mL[1] | With ultrasonic and warming |
| 3.33 mg/mL[2] | With ultrasonic, warming, pH adjusted to 9 with NaOH, and heated to 60°C | |||
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 2.5 mg/mL[2] | With ultrasonic, warming, and heated to 60°C |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 1 mg/mL[2] | With ultrasonic |
| Ethanol | C₂H₅OH | 46.07 | < 1 mg/mL (insoluble)[2] | Not specified |
| Chloroform | CHCl₃ | 119.38 | Soluble (Slightly, Heated)[] | Not specified |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Soluble (Slightly, Heated)[] | Not specified |
| Acetone | C₃H₆O | 58.08 | Soluble[4] | Not specified |
| Benzene | C₆H₆ | 78.11 | Soluble[5] | Not specified |
| Methanol | CH₃OH | 32.04 | Qualitatively Soluble | Not specified |
Note: The solubility of the parent compound, anthraquinone, is reported as soluble in hot organic solvents like acetone and benzene.[4][6][7][8] This suggests that this compound, as a derivative, is likely to exhibit some solubility in these solvents, though specific quantitative data is lacking.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
The Shake-Flask Method
This method involves saturating a solvent with a solute by allowing the mixture to equilibrate over a period of time. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Materials and Equipment:
-
This compound (physcion) powder
-
Selected organic solvents (high purity)
-
Glass vials or flasks with airtight seals
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded (e.g., 25 °C or 37 °C).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any undissolved microparticles, filter the aliquot through a syringe filter into a clean vial. The filtration step is crucial to avoid overestimation of solubility.
-
Dilution: If necessary, dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The results are typically expressed in mg/mL or g/100mL.
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of the processes involved in solubility studies, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Benzene | C6H6 | CID 241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Anthraquinone - Wikipedia [en.wikipedia.org]
- 7. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]
- 8. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-O-Methylemodin
A Note to the Reader: Information specifically detailing the therapeutic targets and mechanisms of 1-O-Methylemodin is limited in publicly available scientific literature. The majority of research has focused on its parent compound, emodin. Therefore, this guide will primarily summarize the extensive data available for emodin, which may serve as a foundational reference for investigating this compound. Researchers should be aware that the methylation at the 1-O position could significantly alter the pharmacokinetic and pharmacodynamic properties, and the information presented here for emodin may not be directly extrapolated to this compound.
Introduction to Emodin and its Derivatives
Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a naturally occurring anthraquinone found in the roots and rhizomes of various plants, including rhubarb (Rheum palmatum), Polygonum cuspidatum, and Aloe vera.[1][2] It has garnered significant attention for its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects.[3][4][5] this compound is a methyl ether derivative of emodin. While specific studies on this compound are scarce, research on similar methylated anthraquinones, such as 1-O-methyl chrysophanol, suggests that methylation can influence biological activity.
Potential Therapeutic Areas and Molecular Targets of Emodin
Emodin has been investigated for its therapeutic potential in a multitude of diseases, targeting a variety of signaling pathways and molecular players.
Anti-Cancer Activity
Emodin exhibits anti-cancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1][2]
Key Molecular Targets in Cancer:
-
Tyrosine Kinases: Emodin is known to be a tyrosine kinase inhibitor.[4]
-
HER2 (Human Epidermal Growth Factor Receptor 2): Emodin can sensitize cancer cells overexpressing HER2 to chemotherapeutic drugs.[2]
-
PI3K/Akt/mTOR Pathway: This crucial signaling pathway for cell growth and survival is a significant target of emodin.[2]
-
Wnt/β-catenin Pathway: Emodin has been shown to suppress this pathway, which is often dysregulated in cancer.[2]
-
NF-κB (Nuclear Factor kappa B): A key regulator of inflammation and cell survival, NF-κB is a target for the anti-cancer and anti-inflammatory effects of emodin.[6]
-
MTH1 (MutT Homolog 1): Emodin has been identified as an inhibitor of MTH1, a protein that prevents the incorporation of oxidized nucleotides into DNA, thereby promoting cancer cell death.[7]
-
Apoptosis-related proteins: Emodin modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7]
Quantitative Data on Emodin's Anti-Cancer Activity:
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| RPMI8226 | Multiple Myeloma | XTT assay | 50 µmol/L significantly reduces viability | [8] |
| IM-9 | Multiple Myeloma | Trypan blue exclusion | 50 µmol/L inhibits growth | [8] |
| U266 | Multiple Myeloma | Trypan blue exclusion | 50 µmol/L inhibits growth | [8] |
| MCF-7 | Breast Cancer | Not specified | 50 µmol/L induces apoptosis | [1] |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | [1] |
Signaling Pathway for Emodin's Anti-Cancer Action (MTH1 Inhibition)
Caption: Emodin inhibits MTH1, leading to increased DNA damage and apoptosis in cancer cells.
Anti-Inflammatory Activity
Emodin demonstrates potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[3][9]
Key Molecular Targets in Inflammation:
-
NF-κB Pathway: Emodin inhibits the activation of NF-κB, a central regulator of inflammatory gene expression.[6]
-
COX-2 (Cyclooxygenase-2): Emodin can reduce the expression of COX-2, an enzyme involved in the production of prostaglandins.[3]
-
Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α): Emodin has been shown to decrease the expression of these key inflammatory signaling molecules.[3][6]
-
NLRP3 Inflammasome: Emodin can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.[5]
-
SIRT1/PGC-1α Pathway: Emodin may exert its anti-inflammatory effects by activating this pathway.[5]
Experimental Models of Inflammation:
-
LPS-stimulated Macrophages: A common in vitro model to study inflammation where emodin has been shown to reduce inflammatory responses.[3]
-
Carrageenan-induced Paw Edema in Mice: An in vivo model where emodin has demonstrated anti-inflammatory effects.[9]
-
Experimental Autoimmune Encephalomyelitis (EAE) in Rats: A model for multiple sclerosis where emodin has been shown to attenuate inflammation and demyelination.[5]
Signaling Pathway for Emodin's Anti-Inflammatory Action (NF-κB)
Caption: Emodin inhibits the NF-κB pathway, reducing the expression of inflammatory genes.
Neuroprotective Effects
Emodin has shown promise in protecting neurons from damage in various models of neurological diseases.[10][11]
Key Molecular Targets in Neuroprotection:
-
ERK-1/2 Signaling Pathway: Emodin can activate this pathway, which is involved in cell survival and differentiation.[10]
-
Bcl-2 Family Proteins: Emodin can increase the expression of the anti-apoptotic protein Bcl-2.[10]
-
Caspase-3: Emodin can decrease the expression of this key executioner caspase in apoptosis.[10]
-
Reactive Oxygen Species (ROS): Emodin can reduce the generation of ROS, thereby mitigating oxidative stress.[10]
-
Glutamate Transporters (GLT-1): Emodin has been shown to upregulate the expression of GLT-1, which helps in clearing excess glutamate, a neurotoxin.[10]
Experimental Models of Neurodegeneration:
-
Oxygen-Glucose Deprivation (OGD) in PC12 cells: An in vitro model of ischemia where emodin has shown protective effects.[10]
-
Middle Cerebral Artery Occlusion (MCAO) in animals: An in vivo model of stroke where emodin has been shown to reduce infarct volume.[10]
-
Animal models of Alzheimer's disease: Emodin has been shown to have beneficial effects in these models.[11]
Experimental Workflow for Studying Neuroprotection
Caption: A typical experimental workflow for evaluating the neuroprotective effects of a compound like emodin.
Experimental Protocols for Key Experiments
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for assays commonly used to study the effects of compounds like emodin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., emodin) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Animal Models
Animal models are essential for evaluating the efficacy and safety of therapeutic compounds in a physiological context.
-
General Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week before the experiment.
-
Model Induction: Induce the disease model (e.g., MCAO for stroke, injection of a carcinogen for cancer).
-
Compound Administration: Administer the test compound (e.g., emodin) via a specific route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Monitoring: Monitor the animals for clinical signs, body weight, and other relevant parameters throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, immunohistochemistry, biochemical assays).
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).
Conclusion and Future Directions
Emodin is a pleiotropic molecule with a diverse range of therapeutic targets, making it a promising candidate for the development of new drugs for various diseases. However, the specific therapeutic potential of its derivative, this compound, remains largely unexplored.
Future research on this compound should focus on:
-
Synthesis and Characterization: Developing efficient methods for the synthesis of this compound and thoroughly characterizing its physicochemical properties.
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and how the methyl group affects its metabolic fate.
-
Comparative Biological Evaluation: Directly comparing the anti-cancer, anti-inflammatory, and neuroprotective activities of this compound with emodin to determine if the methylation enhances or alters its therapeutic effects.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
By systematically investigating these aspects, the scientific community can determine if this compound holds unique therapeutic advantages over its parent compound, emodin, and pave the way for its potential clinical development.
References
- 1. Progress on the mechanism of action of emodin against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The elucidation of the anti-inflammatory mechanism of EMO in rheumatoid arthritis through an integrative approach combining bioinformatics and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The distinct mechanisms of the antitumor activity of emodin in different types of cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emodin attenuates inflammation and demyelination in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Emodin in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Double-Edged Sword: The Anti-Cancer Effects of Emodin by Inhibiting the Redox-Protective Protein MTH1 and Augmenting ROS in NSCLC [jcancer.org]
- 8. researchgate.net [researchgate.net]
- 9. Emodin Reduces Inflammatory and Nociceptive Responses in Different Pain-and Inflammation-Induced Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Emodin against Ischemia/Reperfusion Injury through Activating ERK-1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective, Anti-Inflammatory and Antifibrillogenic Offerings by Emodin against Alzheimer’s Dementia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of 1-O-Methylemodin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cytotoxicity of 1-O-Methylemodin is limited in publicly available literature. This guide provides a comprehensive overview based on the reported cytotoxic activities of its parent compound, emodin, and other emodin derivatives. The experimental protocols and potential mechanisms described herein are intended to serve as a foundational resource for designing and conducting preliminary cytotoxicity screenings of this compound.
Introduction
This compound is a derivative of emodin (1,3,8-trihydroxy-6-methylanthraquinone), a naturally occurring anthraquinone found in the roots and rhizomes of various plants, including Rheum palmatum. Emodin and its derivatives have garnered significant interest in oncological research due to their reported anti-proliferative and cytotoxic effects against a range of cancer cell lines.[1][2] This technical guide outlines a framework for the preliminary in vitro cytotoxicity screening of this compound, detailing common experimental methodologies, presenting representative data from related compounds, and visualizing potential mechanisms of action.
Data Presentation: Cytotoxicity of Emodin and its Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of emodin and its derivatives against various cancer cell lines, as reported in the literature. This data provides a comparative baseline for assessing the potential cytotoxic potency of this compound.
Table 1: In Vitro Cytotoxicity of Emodin Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Emodin | HepG2 | Hepatocellular Carcinoma | 0.54 mM (as CC50) | [3] |
| 3-acetyl emodin | HepG2 | Hepatocellular Carcinoma | 0.42 mM (as CC50) | [3] |
| Emodin 35 (E35) | U266 | Multiple Myeloma | Dose-dependent inhibition | [1][4] |
| Emodin 35 (E35) | MM1s | Multiple Myeloma | Dose-dependent inhibition | [1][4] |
| Aloe-emodin | CCRF-CEM | Acute Lymphoblastic Leukemia | 9.872 | [2] |
| Aloe-emodin | CEM/ADR5000 | Multidrug-Resistant Leukemia | 12.85 | [2] |
| Aloe-emodin | HCT116(p53 +/+) | Colon Cancer | 16.47 | [2] |
| Aloe-emodin | U87.MG | Glioblastoma | 21.73 | [2] |
| Aloe-emodin | MDA-MB-231 | Breast Cancer | 22.3 | [2] |
| Emodin | CCRF-CEM | Acute Lymphoblastic Leukemia | >100 | [2] |
| Rhein | CCRF-CEM | Acute Lymphoblastic Leukemia | >100 | [2] |
| Physcion | CCRF-CEM | Acute Lymphoblastic Leukemia | 48.75 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the in vitro cytotoxicity screening of novel compounds.
Cell Viability and Cytotoxicity Assays
A fundamental step in cytotoxicity screening is to determine the effect of the compound on cell viability. The MTT assay is a widely used colorimetric method for this purpose.[5]
3.1.1. MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
To determine if the observed cytotoxicity is due to the induction of apoptosis, Annexin V/PI staining followed by flow cytometry is a standard method.[1][4]
3.2.1. Annexin V/PI Staining Protocol
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specific time period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
To investigate whether this compound affects cell cycle progression, flow cytometry analysis of DNA content is performed.
3.3.1. Cell Cycle Analysis Protocol
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for preliminary cytotoxicity screening.
Potential Signaling Pathway: Intrinsic Apoptosis
Based on studies of emodin, a potential mechanism of cytotoxicity is the induction of apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Potential intrinsic apoptosis pathway induced by this compound.
Potential Signaling Pathway: Cell Cycle Arrest
Emodin derivatives have been shown to induce cell cycle arrest, which can be a precursor to apoptosis.
Caption: Potential mechanism of this compound-induced cell cycle arrest.
References
The Natural Occurrence of 1-O-Methylemodin (Physcion) in the Plant and Fungal Kingdoms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and analysis of 1-O-Methylemodin, also known as physcion. This anthraquinone derivative is a subject of growing interest within the scientific community due to its diverse pharmacological activities. This document serves as a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to support ongoing research and development efforts.
Introduction to this compound (Physcion)
This compound, or physcion, is a naturally occurring anthraquinone, a class of aromatic organic compounds. It is an O-methylated derivative of emodin, a key intermediate in the biosynthesis of a wide array of secondary metabolites in both plants and fungi.[1][2] These compounds have garnered significant attention for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor activities.[3][4] Physcion itself is recognized as a promising plant-derived fungicide and a potential lead for pharmaceutical development.[1][5] Understanding its distribution in nature is a critical first step for its exploration and exploitation.
Natural Distribution
This compound is found in a variety of terrestrial organisms, most notably in higher plants and numerous species of fungi, including endophytic fungi that reside within plant tissues.[6][7]
Occurrence in Plants
In the plant kingdom, this compound is frequently isolated from species within the Polygonaceae and Fabaceae families.
-
Genus Rumex (Polygonaceae): Commonly known as docks or sorrels, several Rumex species are well-documented sources of anthraquinones, including this compound.[3][8] It has been specifically isolated from the underground parts of Rumex pamiricus.[9][10] The roots and rhizomes of these plants are often rich in these compounds.[11]
-
Genus Cassia (Fabaceae): The Cassia genus is another significant source of anthraquinones.[12][13] Physcion (this compound) has been identified in the stem and bark of various Cassia species.[12][14] These plants have a long history of use in traditional medicine, and their chemical constituents are a subject of ongoing pharmacological research.[15]
Occurrence in Fungi
Fungi, particularly filamentous fungi from the Ascomycota and Basidiomycota phyla, are prolific producers of emodin and its derivatives.[6]
-
Filamentous Fungi: Genera such as Aspergillus and Penicillium are known to synthesize physcion.[5] For instance, Aspergillus terreus and Aspergillus nidulans can produce physcion through microbial fermentation.[5] Penicillium restrictum, an endophytic fungus isolated from milk thistle (Silybum marianum), also produces a series of polyhydroxyanthraquinones including derivatives of emodin.[16][17]
-
Endophytic Fungi: There is growing evidence that endophytic fungi can produce bioactive compounds that were once thought to be exclusive to their host plants.[7][18] This symbiotic relationship can lead to the production of a diverse array of secondary metabolites, including this compound.[7][19] This highlights endophytic fungi as a potential alternative and sustainable source for producing valuable phytochemicals.[18]
Quantitative Analysis of this compound
The concentration of this compound can vary significantly depending on the species, the specific plant or fungal part, and environmental conditions. The following table summarizes available quantitative data.
| Species Category | Genus/Species | Organism Part | Concentration / Yield | Reference |
| Plant | Rumex pamiricus | Underground Parts | Not specified | [9][10] |
| Plant | Rumex dentatus | Whole Plant | Use Value: 84.6% for joint pain | [20] |
| Plant | Cassia spp. | Stem & Bark | Not specified | [12] |
| Fungus | Aspergillus terreus | Fermentation Culture | Not specified | [5] |
| Fungus | Aspergillus nidulans | Fermentation Culture | Not specified | [5] |
Note: Specific quantitative yield data for this compound is often not detailed in general review articles. The provided data reflects the documented presence and, where available, ethnomedicinal use value which implies significant local concentration.
Biosynthesis of this compound
In fungi, anthraquinones like emodin and its derivatives are synthesized via the acetate-malonate (polyketide) pathway.[1][6] The process begins with the condensation of acetyl-CoA and malonyl-CoA units by a non-reducing polyketide synthase (nrPKS).[1][21] The resulting polyketide chain undergoes a series of cyclization and aromatization reactions to form an anthrone intermediate, which is then oxidized to emodin.[6] The final step in the formation of this compound (physcion) is the regiospecific O-methylation of the emodin scaffold, a reaction catalyzed by an O-methyltransferase (OMT) enzyme.[5]
Experimental Protocols
Extraction and Isolation of this compound from Plant Material
This protocol provides a general methodology for the extraction and isolation of this compound from plant sources, such as Rumex roots.
-
Sample Preparation:
-
Collect and clean the plant material (e.g., roots).
-
Air-dry the material in a shaded, well-ventilated area until brittle.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in a suitable organic solvent (e.g., methanol, ethanol, or chloroform) at room temperature for 24-48 hours with occasional shaking. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process with fresh solvent two to three more times to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation (Optional):
-
The crude extract can be subjected to liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Anthraquinones like physcion are typically found in the less polar fractions like ethyl acetate.
-
-
Chromatographic Purification:
-
Column Chromatography: Pack a glass column with silica gel as the stationary phase. Apply the crude extract or the enriched fraction to the top of the column. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest (identified by its Rf value and visualization under UV light) and concentrate them.
-
-
Final Purification:
-
Recrystallize the isolated compound from a suitable solvent system to obtain pure crystals of this compound. Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be used for final purification.
-
Analytical Characterization Workflow
The identification and quantification of this compound require modern analytical techniques.[22][23] High-Performance Liquid Chromatography (HPLC) is a cornerstone method for both qualitative and quantitative analysis.[24][25]
-
HPLC: Used for separation and quantification. The retention time and UV-Vis spectrum of the sample peak are compared to a pure standard of this compound.[23]
-
Mass Spectrometry (MS): Often coupled with LC (LC-MS), it provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.[24][26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR experiments are crucial for the complete structural elucidation of the isolated compound, confirming the connectivity of atoms within the molecule.[27]
Conclusion and Future Prospects
This compound (physcion) is a widely distributed natural product found in various plant and fungal species. Its presence in traditionally used medicinal plants from genera like Rumex and Cassia, as well as its production by endophytic fungi, underscores its biological significance and therapeutic potential. The methodologies outlined in this guide for its extraction, isolation, and characterization provide a framework for researchers to explore new natural sources and develop applications for this promising bioactive compound. Future research should focus on screening a wider range of organisms, including extremophilic and marine-derived fungi, for novel producers of physcion and on optimizing fermentation and extraction conditions to improve yields for potential commercialization.
References
- 1. researchgate.net [researchgate.net]
- 2. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. The genus Rumex (Polygonaceae): an ethnobotanical, phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endophytic Fungi: An Effective Alternative Source of Plant-Derived Bioactive Compounds for Pharmacological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rumex - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. cyberleninka.ru [cyberleninka.ru]
- 11. Biochemical Activity and Hypoglycemic Effects of Rumex obtusifolius L. Seeds Used in Armenian Traditional Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cassia (genus) - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. The medicinal properties of Cassia fistula L: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug Leads from Endophytic Fungi: Lessons Learned via Scaled Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Leads from Endophytic Fungi: Lessons Learned via Scaled Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Endophytic Fungi of Native Salvia abrotanoides Plants Reveal High Taxonomic Diversity and Unique Profiles of Secondary Metabolites [frontiersin.org]
- 20. Quantitative and comparative analysis of ethnomedicinal plants from the Lasdana (Azad Jammu and Kashmir) | Université de Liège [popups.uliege.be]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Isolation and Characterization of One New Natural Compound with Other Potential Bioactive Secondary Metabolites from Glycosmis cyanocarpa (Blume) Spreng. (Family: Rutaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-O-Methylemodin (Physcion) in In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-O-Methylemodin, also known as physcion, is a naturally occurring anthraquinone derivative found in various medicinal plants. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] For researchers investigating its potential therapeutic applications, establishing a reliable and reproducible protocol for its dissolution and application in in vitro studies is paramount. This document provides a detailed guide for the preparation of this compound solutions for cell-based assays, along with essential considerations for experimental design and data interpretation.
Data Presentation: Solubility of this compound
The solubility of this compound is a critical factor in the preparation of stock solutions for in vitro experiments. The following table summarizes its solubility in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | --INVALID-LINK--, --INVALID-LINK-- |
| Chloroform | Soluble | --INVALID-LINK-- |
| Ethanol (boiling) | Soluble | --INVALID-LINK-- |
| Ethanol (cold) | Slightly soluble | --INVALID-LINK-- |
| Water | Insoluble | --INVALID-LINK-- |
| Benzene | Soluble | --INVALID-LINK-- |
| Acetone | Soluble | --INVALID-LINK-- |
| Acetic Acid | Soluble | --INVALID-LINK-- |
| Sodium Hydroxide Solution | Soluble | --INVALID-LINK-- |
For most in vitro cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Physcion) powder (Molecular Weight: 284.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh 2.84 mg of this compound powder using an analytical balance.
-
Dissolving: Transfer the powder to a sterile microcentrifuge tube or amber vial. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While not always necessary for a DMSO stock, if required, the solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Note on DMSO Concentration: It is crucial to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is highly recommended to keep the final concentration at or below 0.1%.[3][4] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Preparation of Working Solutions
This protocol outlines the dilution of the stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 990 µL of cell culture medium.
-
Final Treatment: Add the appropriate volume of the working solution to the cell culture wells to reach the final desired treatment concentration. Ensure the final DMSO concentration remains within the non-toxic range (e.g., ≤ 0.1%).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to determine the cytotoxic effects of this compound on a specific cell line and to establish a working concentration range.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest final concentration used).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This data can be used to determine the IC50 (half-maximal inhibitory concentration) of this compound for the specific cell line.
Mandatory Visualizations
Signaling Pathway Diagram
This compound has been shown to exert its effects through the modulation of several key signaling pathways, including the TLR4/NF-κB pathway, which is critical in inflammation.[2][5]
Caption: TLR4/NF-κB signaling pathway and the inhibitory action of this compound (Physcion).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro study investigating the effects of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Physcion Protects Rats Against Cerebral Ischemia-Reperfusion Injury via Inhibition of TLR4/NF-kB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Physcion Protects Rats Against Cerebral Ischemia-Reperfusion Injury via Inhibition of TLR4/NF-kB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-O-Methylemodin in Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Methylemodin, also known as physcion, is a naturally occurring anthraquinone found in various plants and fungi.[1][2][3] Structurally similar to emodin, it has garnered interest for its potential biological activities, including its use as an antifungal agent.[4][5] Emodin, a closely related compound, has been shown to exhibit antifungal properties by targeting the fungal cell wall, a critical structure for fungal viability and a key target for antifungal drug development.[6][7][8][9] Specifically, emodin has been found to inhibit the activity of (1,3)-β-D-glucan synthase, an essential enzyme in the biosynthesis of β-glucan, a major component of the fungal cell wall.[6][8][10] This mode of action suggests that this compound may share a similar mechanism, making it a promising candidate for further investigation in antifungal research and drug development.
These application notes provide a comprehensive guide for researchers interested in exploring the antifungal potential of this compound. The protocols outlined below detail methods for evaluating its antifungal activity, investigating its mechanism of action with a focus on the fungal cell wall, and exploring its effects on key signaling pathways involved in fungal stress responses.
Data Presentation
To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Zone of Inhibition (mm) |
| Candida albicans | |||
| Aspergillus fumigatus | |||
| Cryptococcus neoformans | |||
| Phytopathogenic Fungus 1 | |||
| Phytopathogenic Fungus 2 |
Table 2: Effect of this compound on (1,3)-β-D-glucan Synthase Activity
| Treatment | Enzyme Activity (nmol/min/mg protein) | % Inhibition |
| Control (No Inhibitor) | 0 | |
| This compound (Concentration 1) | ||
| This compound (Concentration 2) | ||
| Positive Control (e.g., Caspofungin) |
Table 3: Quantification of Fungal Cell Wall Components
| Treatment | Chitin Content (µg/mg dry weight) | β-Glucan Content (µg/mg dry weight) |
| Control | ||
| This compound |
Table 4: Analysis of Signaling Pathway Activation
| Signaling Pathway | Gene/Protein Analyzed | Fold Change in Expression/Phosphorylation (Treated vs. Control) |
| Cell Wall Integrity (CWI) | Mpk1/Slt2 (Phosphorylation) | |
| High Osmolarity Glycerol (HOG) | Hog1 (Phosphorylation) | |
| Calcineurin | Calcineurin A (Expression) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol determines the lowest concentration of this compound that inhibits visible fungal growth (MIC) and the lowest concentration that kills the fungus (MFC).
Materials:
-
This compound
-
Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate broth medium (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth for molds)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Appropriate agar plates for subculturing
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate.
-
Prepare a fungal inoculum and adjust the concentration to a standardized level (e.g., 1-5 x 10^5 CFU/mL for yeasts).
-
Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus with no compound) and a negative control (medium only).
-
Incubate the plates at the optimal temperature for the specific fungus for 24-48 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring absorbance at 600 nm.
-
To determine the MFC, take an aliquot from the wells with no visible growth and plate it onto appropriate agar plates.
-
Incubate the agar plates at the optimal temperature for 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.
Protocol 2: (1,3)-β-D-glucan Synthase Activity Assay
This assay measures the inhibitory effect of this compound on the activity of the (1,3)-β-D-glucan synthase enzyme.
Materials:
-
Fungal cell lysate or microsomal fraction containing (1,3)-β-D-glucan synthase
-
This compound
-
UDP-[14C]glucose (radiolabeled substrate) or a fluorescence-based assay kit
-
Assay buffer (e.g., Tris-HCl with activators like GTPγS)
-
Glass fiber filters
-
Scintillation counter or fluorescence plate reader
Methodology:
-
Prepare the reaction mixture containing the assay buffer, fungal enzyme preparation, and varying concentrations of this compound or a positive control inhibitor (e.g., caspofungin).
-
Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (UDP-[14C]glucose).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding ethanol or trichloroacetic acid).
-
Filter the reaction mixture through glass fiber filters to capture the insoluble radiolabeled β-glucan product.
-
Wash the filters to remove unincorporated substrate.
-
Measure the radioactivity on the filters using a scintillation counter. For a fluorescence-based assay, follow the kit manufacturer's instructions for measuring the fluorescence of the product.
-
Calculate the percentage of inhibition of enzyme activity for each concentration of this compound.
Protocol 3: Assessment of Fungal Cell Wall Integrity
This protocol assesses whether this compound compromises the integrity of the fungal cell wall.
Materials:
-
Fungal cells
-
This compound
-
Cell wall stress-inducing agents (e.g., Calcofluor White, Congo Red)
-
Sorbitol (osmotic stabilizer)
-
Propidium iodide (PI) or FUN-1 stain
-
Fluorescence microscope
Methodology:
-
Sorbitol Protection Assay:
-
Perform a standard MIC assay (Protocol 1) in parallel with a second assay where the medium is supplemented with an osmotic stabilizer like sorbitol (e.g., 0.8 M).
-
If this compound targets the cell wall, the presence of sorbitol will rescue fungal growth, leading to a higher MIC value compared to the assay without sorbitol.
-
-
Cell Staining:
-
Treat fungal cells with this compound at its MIC for a specific duration.
-
Stain the cells with propidium iodide (PI), which can only enter cells with a compromised membrane, or FUN-1, which stains metabolically active cells with intact membranes.
-
Observe the cells under a fluorescence microscope. An increase in PI-stained (red fluorescent) cells or a decrease in FUN-1 stained (green fluorescent with red vacuolar structures) cells indicates a loss of cell integrity.
-
Protocol 4: Analysis of Fungal Signaling Pathways
This protocol investigates the effect of this compound on key stress-responsive signaling pathways in fungi.
Materials:
-
Fungal cells
-
This compound
-
Reagents for protein extraction and quantification
-
Antibodies for Western blotting (e.g., anti-phospho-p44/42 MAPK for Mpk1/Slt2, anti-phospho-p38 MAPK for Hog1)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Primers for target genes in the CWI, HOG, and Calcineurin pathways
Methodology:
-
Western Blot Analysis for MAPK Phosphorylation:
-
Treat fungal cells with this compound for a short period (e.g., 15-60 minutes).
-
Extract total proteins from the cells.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies specific for the phosphorylated (activated) forms of key MAPKs like Mpk1/Slt2 (CWI pathway) and Hog1 (HOG pathway).
-
Use an antibody against the total protein as a loading control.
-
Quantify the band intensities to determine the change in phosphorylation levels.
-
-
qRT-PCR for Gene Expression Analysis:
-
Treat fungal cells with this compound for a specific duration.
-
Extract total RNA from the cells and synthesize cDNA.
-
Perform qRT-PCR using primers for genes known to be regulated by the CWI, HOG, and Calcineurin pathways (e.g., cell wall biosynthesis genes for CWI, stress response genes for HOG, and ion homeostasis genes for Calcineurin).
-
Use a housekeeping gene for normalization.
-
Calculate the fold change in gene expression in treated cells compared to untreated controls.
-
Mandatory Visualization
References
- 1. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production [agris.fao.org]
- 2. Production of the antifungal biopesticide physcion through the combination of microbial fermentation and chemical post-treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial production of the plant-derived fungicide physcion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Emodin Reduces the Activity of (1,3)-β-D-glucan Synthase from Candida albicans and Does Not Interact with Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. researchgate.net [researchgate.net]
Application of 1-O-Methylemodin in Cancer Cell Line Studies: Application Notes and Protocols
Disclaimer: Scientific literature extensively covers the anticancer properties of the natural anthraquinone emodin. However, research specifically detailing the bioactivity of its derivative, 1-O-Methylemodin, is limited. The following application notes and protocols are therefore based on the established mechanisms of emodin and its closely related, naturally occurring O-methylated analogs, physcion and chrysophanol. These compounds serve as valuable proxies to infer the potential applications and methodologies for studying this compound in cancer cell lines.
I. Introduction
This compound is a derivative of emodin, a compound found in the roots and rhizomes of several medicinal plants. Emodin and its derivatives have garnered significant interest in oncology research due to their demonstrated cytotoxic and antiproliferative effects on various cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival. Methylation of the hydroxyl groups on the emodin structure, as seen in physcion and chrysophanol, has been shown to influence the potency and selectivity of its anticancer effects. These application notes provide a framework for researchers to investigate the potential of this compound as a novel anticancer agent.
II. Postulated Mechanisms of Action
Based on studies of emodin and its O-methylated derivatives, this compound is hypothesized to exert its anticancer effects through several key mechanisms:
-
Induction of Apoptosis: Triggering the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways of apoptosis. This involves the activation of caspases, modulation of Bcl-2 family proteins, and release of cytochrome c.
-
Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M phase), thereby preventing cancer cell division. This is often associated with the altered expression of cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Pro-Survival Signaling Pathways: Downregulating critical signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently hyperactivated in cancer and promote cell growth and survival.
III. Quantitative Data Summary
The following tables summarize the cytotoxic activities of emodin and its related O-methylated derivatives against various cancer cell lines, providing a reference for designing experiments with this compound.
Table 1: IC50 Values of Emodin in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |
| HepG2 | Human Liver Cancer | 43.87 | Not Specified |
| MCF-7 | Human Breast Cancer | 52.72 | Not Specified |
| A549 | Human Lung Cancer | 60-80 | Not Specified |
| HCT116 | Human Colon Cancer | 20-40 | Not Specified |
| U2OS | Human Osteosarcoma | 120 | Not Specified |
Table 2: IC50 Values of Physcion (Emodin-3-O-methyl ether) in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |
| HeLa | Human Cervical Cancer | 80 - 300 | Not Specified |
| MDA-MB-231 | Human Breast Cancer | Not Specified | Not Specified |
Table 3: IC50 Values of Chrysophanol in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µg/mL) | Exposure Time (h) |
| SK-OV-3 | Human Ovary Cancer | 7.28 | Not Specified |
| SK-MEL-2 | Human Melanoma | 5.83 | Not Specified |
| HCT-15 | Human Colon Cancer | 30.0 | Not Specified |
| A549 | Human Lung Cancer | 24.76 | Not Specified |
IV. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
B. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
C. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples on a flow cytometer.
D. Western Blot Analysis of Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins in apoptosis and cell cycle signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK, Cyclin D1, CDK4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells and determine protein concentration.
-
Denature equal amounts of protein from each sample by boiling in loading buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
V. Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways modulated by this compound, based on the known actions of emodin and its derivatives.
VI. Conclusion
While direct experimental data on this compound is currently lacking in the public domain, the extensive research on its parent compound, emodin, and related O-methylated derivatives provides a strong foundation for investigating its potential as an anticancer agent. The protocols and pathways outlined in these application notes offer a comprehensive guide for researchers to systematically evaluate the efficacy and mechanisms of action of this compound in various cancer cell line models. Such studies are crucial for determining its therapeutic potential and advancing our understanding of anthraquinone-based cancer therapies.
Application Notes and Protocols for the Extraction of 1-O-Methylemodin (Physcion) from Natural Products
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-O-Methylemodin, also known as physcion, is a naturally occurring anthraquinone derivative found in various medicinal plants, including species from the Rheum (Rhubarb) and Polygonum genera.[1] It is recognized for a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] Emodin and its derivatives are known to modulate several key signaling pathways, such as NF-κB and PI3K/AKT, making them promising candidates for drug development.[1][2][3] This document provides detailed protocols for the extraction and isolation of this compound from natural plant sources, offering a comparative overview of different techniques.
Extraction Techniques and Protocols
Several methods can be employed to extract this compound from plant materials. The choice of technique often depends on factors such as the desired yield, purity, extraction time, and environmental considerations. Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages over traditional methods, including reduced solvent consumption and shorter extraction times.[4]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates high localized pressure and temperature, disrupting the cell structure and enhancing the release of intracellular compounds into the solvent.[5]
Experimental Protocol:
-
Materials and Reagents:
-
Procedure:
-
Weigh 10 g of finely powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 200 mL of the selected solvent (e.g., dichloromethane) to achieve a 1:20 (w/v) solid-to-liquid ratio.[5]
-
Place the flask in an ultrasonic bath.
-
Set the sonication parameters: frequency at 40 Hz, power at 100 W, and temperature at 25°C (room temperature).[5]
-
Sonicate the mixture for a total of 30-45 minutes.[5] Note: Longer sonication times may not improve yield and could lead to the release of interfering compounds.[5]
-
After extraction, separate the extract from the solid plant material by filtration or centrifugation.[5]
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 45°C to obtain the crude extract.[6]
-
Store the dried crude extract at 4°C for further purification and analysis.[6]
-
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and moisture within the plant material.[7] This internal heating creates immense pressure that ruptures the plant cell walls, facilitating the rapid release of bioactive compounds into the solvent.[7] MAE is known for its high efficiency, reduced extraction time, and lower solvent usage compared to conventional methods.[4][8]
Experimental Protocol:
-
Materials and Reagents:
-
Procedure:
-
Place 5 g of powdered plant material into a microwave extraction vessel.
-
Add the extraction solvent (e.g., 80% ethanol) to achieve a liquid/solid ratio of approximately 12.7:1 (v/w).[9]
-
Secure the vessel in the microwave extractor.
-
Set the extraction parameters: microwave power at 900 W, temperature at 100°C, and extraction time of 5-6 minutes.[9][10]
-
After the extraction cycle is complete, allow the vessel to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to remove the solid residue.[9]
-
Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude extract.
-
Lyophilize or store the extract in a desiccator until further use.
-
Soxhlet Extraction (Conventional Method)
Soxhlet extraction is a traditional and exhaustive method that uses continuous reflux of a solvent to extract compounds from a solid material. While effective, it requires longer extraction times and larger volumes of solvent, and the prolonged heat can potentially degrade thermolabile compounds.[5][11]
Experimental Protocol:
-
Materials and Reagents:
-
Dried and powdered plant material.
-
Extraction solvent (e.g., ethanol, methanol, chloroform).[5]
-
Soxhlet apparatus (including flask, extractor, and condenser).
-
Heating mantle.
-
Thimbles.
-
Rotary evaporator.
-
-
Procedure:
-
Place 25 g of the powdered plant material into a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with 250 mL of the chosen solvent (e.g., 80% ethanol).[9]
-
Assemble the Soxhlet apparatus and place the distillation flask on a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool, liquefy, and drip back into the chamber containing the thimble.
-
Allow the extraction to proceed for approximately 6 hours.[9]
-
Once the extraction is complete, turn off the heat and allow the apparatus to cool.
-
Filter the resulting extract and concentrate it using a rotary evaporator.[9]
-
Dry the crude extract and store it for further processing.
-
Quantitative Data Summary
The efficiency of each extraction method can vary based on the plant matrix, solvent, and other experimental conditions. The following table summarizes conditions used in the literature for extracting anthraquinones, including this compound (physcion), from various natural sources.
| Natural Source | Extraction Method | Key Parameters | Target Compounds | Yield/Result | Reference |
| Rheum emodi | Soxhlet Extraction | Solvent: 80% Ethanol; Time: 6 h | Phenolic Compounds | 14.49% (Total Yield) | [9] |
| Rheum emodi | Microwave-Assisted | Solvent: 80% Ethanol; Time: 5-6 min; Ratio: 12.7/1 | Phenolic Compounds | 16.38% (Total Yield) | [9] |
| Rumex japonicus | Ultrasonication | Solvent: Dichloromethane; Time: 30 min; Temp: Room | Anthraquinones (emodin, chrysophanol, physcion) | Successful Isolation | [5] |
| Rheum emodi | Ultrasonication | Solvent: Ethanol; Freq: 40 Hz; Power: 100 W; Time: 45 min | Anthraquinones | Not specified | [5] |
| Rheum palmatum | Ultrasonication | Solvent: Lactic acid/glucose (5:1 mol/mol) + 10% water | Anthraquinones | High efficiency reported | [5] |
| Senna alexandrina | Ultrasound-Assisted | Solvent: Methanol; Temp: 64.2°C; Time: 52.1 min; Ratio: 25.2 mL/g | Emodin, Chrysophanol | 0.261% (Emodin), 1.529% (Chrysophanol) | [12] |
General Protocol for Purification
After obtaining the crude extract, purification is necessary to isolate this compound. Column chromatography is a widely used technique for this purpose.[13]
Protocol: Silica Gel Column Chromatography
-
Materials and Reagents:
-
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the initial mobile phase (e.g., 100% hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and mix it with a small amount of silica gel. Dry this mixture to create a free-flowing powder.
-
Carefully load the dried extract-silica mixture onto the top of the prepared column. Add a small layer of anhydrous sodium sulfate on top to prevent disturbance of the silica bed.[13]
-
Begin elution with the starting solvent (e.g., hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A common gradient could be from 100% hexane to a 4:1 hexane/ethyl acetate mixture.[13]
-
Collect the eluate in fractions using collection vials.
-
Monitor the separation process by spotting the collected fractions on TLC plates and visualizing them under UV light.
-
Pool the fractions containing the compound of interest (this compound).
-
Evaporate the solvent from the pooled fractions to obtain the purified compound.
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, NMR, and Mass Spectrometry.
-
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and isolation of this compound.
Potential Signaling Pathway Inhibition
Emodin, a closely related anthraquinone, is known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This compound may act through similar mechanisms.
Caption: Potential inhibition of the NF-κB inflammatory pathway by this compound.
References
- 1. Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Phytochemical and Antioxidant Studies on a Rare Rheum cordatum Losinsk. Species from Kazakhstan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Optimization of microwave assisted extraction (MAE) and soxhlet extraction of phenolic compound from licorice root - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of a Green Microwave-Assisted Extraction Method to Obtain Multifunctional Extracts of Mentha sp. [mdpi.com]
- 11. Green Extraction Approach for Isolation of Bioactive Compounds in Wild Thyme (Thymus serpyllum L.) Herbal Dust—Chemical Profile, Antioxidant and Antimicrobial Activity and Comparison with Conventional Techniques [mdpi.com]
- 12. Response Surface Methodology (RSM)-Based Optimization of Ultrasound-Assisted Extraction of Sennoside A, Sennoside B, Aloe-Emodin, Emodin, and Chrysophanol from Senna alexandrina (Aerial Parts): HPLC-UV and Antioxidant Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Application Notes and Protocols: 1-O-Methylemodin as a Standard for Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Methylemodin, also known as physcion or emodin-3-methyl ether, is a naturally occurring anthraquinone derivative found in various medicinal plants and fungi.[1] It is recognized for a range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and hepatoprotective properties.[1] These therapeutic potentials have led to increased interest in its quantification in complex matrices such as herbal extracts, pharmaceutical formulations, and biological samples. As a well-characterized and stable compound, this compound serves as an excellent analytical standard for the accurate identification and quantification in research, quality control, and drug development.
This document provides detailed application notes and protocols for the use of this compound as an analytical standard, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 1,8-Dihydroxy-3-methoxy-6-methyl-9,10-anthracenedione | [2] |
| Synonyms | Physcion, Emodin-3-methyl ether | [2] |
| CAS Number | 521-61-9 | [2] |
| Molecular Formula | C₁₆H₁₂O₅ | [2] |
| Molecular Weight | 284.26 g/mol | [2] |
| Appearance | Yellow to orange crystalline powder | [2] |
| Melting Point | 203-207 °C | [2] |
| Solubility | Soluble in methanol, ethanol, acetone, and ethyl acetate. Sparingly soluble in water. | [2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is designed for the quantitative determination of this compound in various samples.
3.1.1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Formic acid (analytical grade)
-
Ultrapure water
-
Sample diluent: Methanol or a mixture of methanol and water
3.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3.1.3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 0.25 to 5.00 µg/mL.
3.1.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 0.1% Formic acid in water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
3.1.5. Sample Preparation
The sample preparation will vary depending on the matrix. A general procedure for a solid plant extract is provided below:
-
Accurately weigh a known amount of the sample.
-
Extract the sample with a suitable solvent (e.g., methanol) using sonication or another appropriate extraction technique.
-
Filter the extract through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the sample diluent to a concentration within the calibration range.
3.1.6. Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
3.1.7. Method Validation Data
The following table summarizes the typical validation parameters for this HPLC method.
| Parameter | Result |
| Linearity Range | 0.25 - 5.00 µg/mL |
| Coefficient of Determination (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.3 ng/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the identification and quantification of this compound, particularly in complex mixtures.
3.2.1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
GC grade ethyl acetate or other suitable solvent
-
Internal Standard (IS) (e.g., osthole, if required for quantification)
3.2.2. Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for the analysis of semi-volatile compounds (e.g., TG-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
3.2.3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ethyl acetate to achieve concentrations in the desired range (e.g., 3.2 - 30.0 µg/mL). If using an internal standard, add a constant concentration of the IS to each standard solution.
3.2.4. GC-MS Conditions
| Parameter | Condition |
| Column | TG-5MS (30 m x 0.25 mm I.D., 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial 100°C, ramp to 250°C at 20°C/min, then ramp to 300°C at 10°C/min and hold for 4 min. |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Mode | Full Scan (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification |
3.2.5. Selected Ion Monitoring (SIM) for Quantification
For enhanced sensitivity and selectivity, SIM mode is recommended for quantification. The characteristic ions for this compound should be determined from its mass spectrum obtained in full scan mode.
3.2.6. Sample Preparation
Sample preparation should be adapted to the matrix. For many samples, a solvent extraction followed by filtration is sufficient. Derivatization is generally not required for this compound due to its volatility.
3.2.7. Data Analysis
-
For qualitative analysis, compare the retention time and mass spectrum of the peak in the sample with that of the this compound standard.
-
For quantitative analysis, construct a calibration curve by plotting the peak area ratio of this compound to the internal standard (if used) against the concentration of the standard solutions.
-
Perform a linear regression analysis and quantify the analyte in the sample.
3.2.8. Method Performance Data
| Parameter | Typical Value |
| Linearity Range | 3.2 - 30.0 µg/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Signaling Pathways and Biological Activity
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. Understanding these interactions is crucial for drug development professionals.
Anti-inflammatory Activity via MAPK and NF-κB Signaling Pathways
This compound has been demonstrated to exert anti-inflammatory effects by attenuating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2] These pathways are central to the inflammatory response, and their inhibition can reduce the production of pro-inflammatory cytokines.
Caption: Inhibition of MAPK and NF-κB pathways by this compound.
Anticancer Activity via ROS/AMPK/GSK3β Signaling Pathway
In the context of cancer, this compound has been shown to suppress the metastatic potential of colorectal cancer cells by activating the ROS/AMPK/GSK3β signaling pathway, which in turn suppresses the transcription factor SOX2.[3]
Caption: Anticancer mechanism of this compound via ROS/AMPK/GSK3β pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a sample.
Caption: General workflow for this compound analysis.
References
- 1. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physcion inhibits the metastatic potential of human colorectal cancer SW620 cells in vitro by suppressing the transcription factor SOX2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using 1-O-Methylemodin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently a limited amount of publicly available in vivo experimental data specifically for 1-O-Methylemodin. The following application notes and protocols are largely based on extensive research conducted on its parent compound, emodin. Researchers should use this information as a guide and conduct initial dose-finding and toxicity studies for this compound.
Introduction
This compound is a methoxy derivative of emodin, a naturally occurring anthraquinone found in the roots and barks of several medicinal plants.[1] Emodin has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and neuroprotective effects.[2][3] It is hypothesized that this compound may exhibit similar or enhanced biological activities, potentially with improved pharmacokinetic properties. These notes provide a framework for designing and conducting in vivo experiments to evaluate the therapeutic potential of this compound.
Preclinical In Vivo Experimental Design Considerations
A well-designed in vivo study is crucial for obtaining reliable and reproducible data. Key considerations include the selection of an appropriate animal model, determination of the route of administration and dosage, and definition of relevant endpoints.
Animal Models
The choice of animal model depends on the therapeutic area of investigation. Based on studies with emodin, the following models may be relevant:
-
Oncology: Xenograft models using human cancer cell lines (e.g., HepG2 for liver cancer, MDA-MB-231 for breast cancer) subcutaneously injected into immunodeficient mice (e.g., BALB/c nude or NOD-SCID).[4][5]
-
Metabolic Diseases: High-fat diet-induced obesity models in rats or mice to study effects on weight, glucose tolerance, and lipid profiles.[6]
-
Inflammation and Lung Injury: Lipopolysaccharide (LPS)-induced acute lung injury models in rats.[7]
-
Neurological Disorders: Stroke models in rats to assess neuroprotective effects.[8]
Route of Administration and Formulation
Emodin has been administered through various routes in animal studies, including:
-
Oral gavage (P.O.): Emodin is often dissolved in vehicles like distilled water or a solution of 0.5% sodium carboxymethyl cellulose.[6]
-
Intraperitoneal injection (I.P.): For direct systemic administration.[9]
-
Subcutaneous injection (S.C.): As demonstrated in some cancer models.[4]
The formulation of this compound will depend on its solubility and stability. Preliminary formulation studies are recommended.
Dosage and Treatment Schedule
Dosage will vary depending on the animal model and the intended therapeutic effect. Based on emodin studies, a wide range of doses has been explored. Initial dose-finding studies are essential to determine the maximum tolerated dose (MTD) and effective dose range for this compound.
Data Presentation: Quantitative Data from Emodin Studies
The following tables summarize quantitative data from various in vivo studies on emodin, which can serve as a starting point for designing experiments with this compound.
Table 1: Emodin Dosage and Efficacy in Oncology Models
| Animal Model | Cancer Type | Dosage | Route | Treatment Schedule | Key Findings |
| BALB/c nude mice | Liver Cancer (HepG2 xenograft) | 1 mg/kg, 10 mg/kg | S.C. | Daily | Inhibited tumorigenesis and reduced mortality in a dose-dependent manner.[4] |
| Nude mice | Colon Cancer (LS1034 xenograft) | 40 mg/kg | I.P. | Twice a week for 4 weeks | Suppressed tumor growth.[1] |
| Athymic mice | Pancreatic Cancer (MiaPaCa2 xenograft) | 50 mg/kg | Not specified | Daily (starting 4 weeks after implantation) | Inhibited cancer-cell growth.[1] |
| C57 mice | Lung Cancer (LLC xenograft) | 10 mg/kg (in situ hydrogel) | Intratumoral | Every two days for 12 days | Effectively inhibited cancer growth.[10] |
Table 2: Emodin Dosage and Efficacy in Other Disease Models
| Animal Model | Disease Model | Dosage | Route | Treatment Schedule | Key Findings |
| Wistar rats | High-Fat Diet Induced Obesity | 40 mg/kg, 80 mg/kg | P.O. | Daily for 8 weeks | Attenuated body weight gain and improved metabolic parameters.[6] |
| Sprague Dawley rats | LPS-induced Lung Injury | Not specified | Not specified | Not specified | Alleviated inflammatory response.[7] |
| Rats | Post-Stroke Depression | Not specified | Not specified | Not specified | Showed neuroprotective effects.[8] |
| C57BL/6 mice | Radiation-Induced Injury | 15, 30, 60 mg/kg | Not specified | Daily for 7 days (pretreatment) | Protected mice against radiation-induced death.[11] |
Table 3: Pharmacokinetic Parameters of Emodin in Mice
| Dosage | Route | Tmax (h) | Key Observation |
| 20 mg/kg, 40 mg/kg | I.P. & P.O. | ~1 | Glucuronidated emodin peaks at 1 hour and is eliminated by 12 hours.[9] |
Experimental Protocols
General Protocol for an In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework. Specific details should be optimized for the particular cancer model and experimental goals.
-
Animal Model: 6-8 week old female BALB/c nude mice.
-
Cell Culture: Culture human cancer cells (e.g., HepG2) under appropriate conditions.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL of a suitable medium (e.g., PBS or Matrigel mixture) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = 0.5 × length × width².
-
Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., distilled water, 0.5% CMC) via the chosen route (e.g., oral gavage) daily.
-
This compound Group(s): Administer this compound at various doses (e.g., 10, 20, 40 mg/kg) via the same route and schedule as the control group.
-
Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent relevant to the cancer type.
-
-
Monitoring: Monitor body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Sample Collection and Analysis:
-
Excise tumors and measure their final weight and volume.
-
Collect major organs (liver, kidneys, lungs, spleen, heart) for histopathological analysis to assess toxicity.
-
Collect blood for hematological and biochemical analysis.
-
Tumor tissue can be used for further analysis such as Western blotting, immunohistochemistry, or RT-PCR to investigate the mechanism of action.
-
Protocol for a High-Fat Diet-Induced Obesity Study in Rats
-
Animal Model: 8-week-old male Wistar rats.[6]
-
Diet:
-
Control Group: Feed a regular chow diet.
-
High-Fat Diet (HFD) Groups: Feed a diet with 45 kcal% fat.[6]
-
-
Induction of Obesity: Feed the HFD for a period of 2-4 weeks to induce obesity.
-
Treatment Groups:
-
Treatment Duration: Administer treatments daily for 8 weeks.[6]
-
Monitoring:
-
Record body weight and food intake weekly.
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at baseline and at the end of the study.
-
-
Endpoint and Sample Collection:
-
At the end of the 8-week treatment period, collect blood samples for analysis of plasma glucose, insulin, triglycerides, and cholesterol.
-
Collect and weigh adipose tissue and liver.
-
Perform histological analysis of the liver to assess steatosis.
-
Visualization of Signaling Pathways and Workflows
Potential Signaling Pathways Modulated by this compound (based on Emodin)
Emodin has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1][2][4]
References
- 1. Therapeutic Potential of Emodin for Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emodin, a natural anthraquinone, suppresses liver cancer in vitro and in vivo by regulating VEGFR2 and miR-34a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Animals, experimental procedure, and treatments [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Experimental anti-tumor effect of emodin in suspension – in situ hydrogels formed with self-assembling peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Data on the radioprotective effect of emodin in vivo and vitro via inhibition of apoptosis and modulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 1-O-Methylemodin
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 1-O-Methylemodin, a naturally occurring anthraquinone derivative. The protocol provides optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers in pharmacology, natural product chemistry, and drug development. The method utilizes a reverse-phase C18 column for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Introduction
This compound is an O-methylated derivative of emodin, an anthraquinone with a variety of reported biological activities. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and the quality control of herbal products. This LC-MS/MS method provides a robust and reliable workflow for such analyses.
Experimental
Sample Preparation
A generic sample preparation protocol for plant material is provided below. This should be optimized based on the specific matrix (e.g., plasma, tissue).
Protocol: Liquid-Liquid Extraction (LLE)
-
Homogenization: Homogenize 1 gram of the sample material (e.g., dried plant powder) in 10 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Supernatant Collection: Collect the supernatant.
-
Extraction: To the supernatant, add 10 mL of ethyl acetate and 10 mL of water. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Organic Phase Collection: Collect the upper ethyl acetate layer.
-
Drying: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation is performed on a C18 reversed-phase column.
| Parameter | Value |
| Column | C18, 2.1 mm x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in negative ion mode.
Note: The following MRM transitions and collision energies are proposed based on the known fragmentation patterns of similar anthraquinone compounds like emodin. These parameters should be optimized on the specific instrument being used for the analysis. The precursor ion is based on the molecular weight of this compound (284.26 g/mol )[1]. Common neutral losses for similar compounds include H2O, CO, and CH3.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Proposed MRM Transitions for this compound (to be optimized):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 283.1 | 268.1 (Quantifier) | 100 | 30 | 20 |
| This compound | 283.1 | 240.1 (Qualifier) | 100 | 30 | 25 |
| Internal Standard | To be determined | To be determined | To be determined | To be determined | To be determined |
Data Presentation
The following table summarizes the expected quantitative performance of the method. These values should be determined during method validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect | To be determined |
Visualization
Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound using LC-MS/MS. The described method is a valuable tool for researchers and scientists in various fields requiring sensitive and selective analysis of this compound. It is recommended to perform a full method validation in the specific matrix of interest to ensure data quality and accuracy.
References
Application Notes and Protocols for Investigating the Enzyme Inhibitory Potential of 1-O-Methylemodin
Audience: Researchers, scientists, and drug development professionals.
Note on Current Research: As of the latest available data, specific enzyme inhibition studies, including quantitative data (e.g., IC50, Ki) and detailed protocols directly pertaining to 1-O-Methylemodin, are not extensively documented in publicly accessible scientific literature. However, based on the known anti-inflammatory and metabolic effects of the structurally related parent compound, emodin, it is hypothesized that this compound may exhibit inhibitory activity against enzymes involved in inflammatory and metabolic pathways. Emodin has been noted to influence the expression of enzymes such as cyclooxygenase-2 (COX-2) and some anthraquinones have shown inhibitory effects on cytochrome P450 (CYP) enzymes.[1][2][3]
This document provides a generalized framework and detailed protocols for researchers to initiate and conduct enzyme inhibition studies on this compound, focusing on enzymes commonly implicated in inflammation.
Introduction
This compound is an O-methylated derivative of emodin, a naturally occurring anthraquinone. While the pharmacological profile of this compound is not as extensively studied as that of emodin, its structural similarity suggests potential biological activities, including anti-inflammatory and anti-proliferative effects. A key mechanism through which such effects are often mediated is the inhibition of specific enzymes. These application notes provide a comprehensive guide for the systematic investigation of the enzyme inhibitory properties of this compound.
Potential Enzyme Targets for Inhibition Studies
Based on the known biological activities of emodin and other anthraquinones, the following enzymes are proposed as initial targets for screening the inhibitory potential of this compound:
-
Cyclooxygenase (COX-1 and COX-2): These enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.[3]
-
Lipoxygenase (LOX): Specifically 5-LOX and 15-LOX, which are involved in the synthesis of leukotrienes and other inflammatory mediators.
-
Cytochrome P450 (CYP) Isoforms: Various CYP enzymes are involved in the metabolism of xenobiotics and endogenous compounds, and their inhibition can have significant pharmacological consequences.[1]
Data Presentation: Hypothetical Inhibitory Activity
Should experimental investigations be undertaken, the resulting quantitative data should be summarized for clear comparison. The following table is a template illustrating how such data could be presented.
Disclaimer: The following data is purely illustrative and does not represent experimentally verified results for this compound.
| Target Enzyme | Assay Type | Substrate | This compound IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| Human COX-1 | Colorimetric | Arachidonic Acid | To Be Determined | Indomethacin | 0.5 |
| Human COX-2 | Colorimetric | Arachidonic Acid | To Be Determined | Celecoxib | 0.1 |
| Human 5-LOX | Fluorometric | Arachidonic Acid | To Be Determined | Zileuton | 1.2 |
| Human CYP1A2 | Fluorometric | 3-Cyano-7-ethoxycoumarin | To Be Determined | Furafylline | 2.5 |
Experimental Protocols
The following are detailed protocols for conducting in vitro enzyme inhibition assays with this compound.
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a general workflow for screening and determining the IC50 value of this compound against a target enzyme.
Caption: General workflow for an enzyme inhibition assay.
Materials:
-
Purified target enzyme (e.g., human recombinant COX-2)
-
Substrate (e.g., arachidonic acid)
-
This compound (high purity)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Assay buffer (specific to the enzyme)
-
Positive control inhibitor (e.g., celecoxib for COX-2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare the enzyme and substrate solutions in the appropriate assay buffer at the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Test wells: A small volume (e.g., 2 µL) of each this compound dilution.
-
Positive control wells: A small volume of the positive control inhibitor at its known IC50 concentration.
-
Negative control (vehicle) wells: A small volume of DMSO.
-
-
Add the enzyme solution to all wells except the blank wells.
-
Add assay buffer to bring the volume to a pre-determined level.
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over a specific time period, according to the specific assay protocol for the target enzyme.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Rate of test well / Rate of vehicle control well))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Specific Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is adapted for measuring the inhibition of COX enzymes.
Materials:
-
COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM EDTA and 1 mM phenol
-
Heme
Procedure:
-
Follow the general protocol for reagent preparation and assay setup.
-
The reaction mixture in each well should contain the assay buffer, heme, the enzyme, and the test compound (this compound) or controls.
-
After the pre-incubation period, add TMPD.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at 590 nm for 5 minutes at 37°C. The rate of increase in absorbance is proportional to the COX activity.
-
Calculate the IC50 value as described in the general protocol.
Signaling Pathway Visualization
Given the potential anti-inflammatory effects of this compound through enzyme inhibition, it is useful to visualize the relevant signaling pathway. The following diagram illustrates the arachidonic acid cascade and the points of potential inhibition by a hypothetical COX/LOX inhibitor.
Caption: Hypothetical inhibition of the arachidonic acid pathway.
This diagram illustrates that by inhibiting COX and/or LOX enzymes, this compound could potentially block the production of pro-inflammatory prostaglandins and leukotrienes, thereby reducing inflammation.
Disclaimer: The protocols and hypothetical data presented in these application notes are for guidance and illustrative purposes only. Researchers should optimize and validate these protocols for their specific experimental conditions and reagents. The inhibitory effects of this compound on the proposed target enzymes have not been experimentally confirmed in the available literature.
References
- 1. Anthraquinones inhibit cytochromes P450 enzyme activity in silico and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The elucidation of the anti-inflammatory mechanism of EMO in rheumatoid arthritis through an integrative approach combining bioinformatics and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Emodin in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-O-Methylemodin Production from Zopfiella longicaudata
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to maximizing the yield of 1-O-Methylemodin, a bioactive anthraquinone, from the ascomycete fungus Zopfiella longicaudata. The information is presented in a question-and-answer format to directly address potential issues and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest? A1: this compound is an anthraquinone, a class of aromatic organic compounds known for their diverse biological activities. It has been isolated from Zopfiella longicaudata and, along with related compounds, has demonstrated immunosuppressive properties, making it a compound of interest for further investigation in drug development.[1]
Q2: What are the general steps to obtain this compound from Zopfiella longicaudata? A2: The overall process involves three main stages:
-
Cultivation/Fermentation: Growing the Zopfiella longicaudata fungus under controlled conditions to encourage the production of secondary metabolites, including this compound.
-
Extraction: Using solvents to isolate the crude mixture of secondary metabolites from the fungal biomass and/or the liquid culture medium.
-
Purification and Quantification: Separating this compound from the crude extract and measuring its concentration, typically using chromatographic methods like HPLC.
Q3: Which fermentation method is better for producing this compound: Solid-State (SSF) or Submerged Fermentation (SmF)? A3: Both SSF and SmF can be used for fungal secondary metabolite production, and the optimal choice often depends on the specific fungus and target compound.[2]
-
Solid-State Fermentation (SSF): Involves growing the fungus on a solid substrate (e.g., rice, wheat bran) with low moisture content. SSF can mimic the natural habitat of some fungi and may lead to higher yields of certain metabolites. It is often considered cost-effective, uses simpler equipment, and produces less wastewater.[3][4][5]
-
Submerged Fermentation (SmF): Involves growing the fungus in a liquid nutrient broth. SmF allows for easier control of environmental parameters like pH and temperature and is often simpler for product extraction from the culture filtrate.[3][5] For initial screening, testing both methods is recommended to determine which yields more this compound from Zopfiella longicaudata.
Q4: What type of solvent is most effective for extracting this compound? A4: The choice of solvent is critical and depends on the polarity of the target compound. For anthraquinones, which are generally mid-polar, solvents like ethanol, methanol, ethyl acetate, and chloroform are commonly used.[6] Studies on similar compounds from other sources have shown that ethanol can be a highly effective solvent for anthraquinone extraction.[7] A sequential extraction, starting with a non-polar solvent to remove lipids and then using a more polar solvent like ethyl acetate or ethanol for the target compound, is a common and effective strategy.[8]
Q5: How can I confirm that I have successfully extracted this compound? A5: The most common method is High-Performance Liquid Chromatography (HPLC) coupled with a UV or Photo Diode Array (PDA) detector.[9] By comparing the retention time and UV spectrum of a peak in your sample to a purified this compound standard, you can identify and quantify the compound. For definitive structural confirmation, Mass Spectrometry (MS) is typically required.[10]
Troubleshooting Guide
This guide addresses common problems encountered during the cultivation, extraction, and analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fungal Growth | - Contamination of culture media.- Inappropriate growth medium or pH.- Incorrect incubation temperature. | - Ensure strict aseptic techniques during inoculation.[11]- Test a variety of standard fungal media (e.g., PDA, YES, Oatmeal Agar).[10][12]- Optimize the initial pH of the medium (typically between 5.0-7.0 for fungi).[13]- Verify the optimal growth temperature for Zopfiella longicaudata (a typical starting point for many fungi is 25-28°C).[12][13] |
| Low Yield of this compound | - Suboptimal culture conditions (media, pH, temperature, aeration).- Incorrect harvest time (metabolite production varies with growth phase).- Inefficient extraction solvent or technique.- Degradation of the target compound during extraction. | - Systematically vary one culture condition at a time (the OSMAC approach) to find the optimal parameters for metabolite production.[14]- Perform a time-course study, harvesting and analyzing samples every few days to identify the peak production period.[14]- Compare different solvents (e.g., ethyl acetate, ethanol, methanol) and extraction methods (e.g., maceration, sonication, reflux).[7]- Avoid high temperatures and prolonged exposure to light during extraction to prevent degradation. |
| Inconsistent HPLC Results | - Poor sample preparation (insoluble particles).- Instability of the compound in the solvent.- Non-validated HPLC method. | - Ensure all samples are filtered through a 0.22 or 0.45 µm syringe filter before injection.[15]- Check the stability of this compound in your injection solvent over time.- Validate your HPLC method for linearity, precision, accuracy, and robustness.[9] |
| Crude Extract is Difficult to Purify | - Presence of highly abundant, co-eluting impurities.- Complex mixture of similar compounds. | - Perform a preliminary cleanup of the crude extract using liquid-liquid partitioning between immiscible solvents (e.g., hexane and methanol) to separate compounds by polarity.- Utilize a different chromatography technique, such as centrifugal partition chromatography, which can be effective for separating fungal anthraquinones.[16] |
Experimental Protocols
Note: As a specific, validated protocol for Zopfiella longicaudata is not publicly available, the following methodologies are based on established principles for fungal secondary metabolite production and should be used as a starting point for optimization.
Cultivation of Zopfiella longicaudata
This protocol describes a general approach for both submerged and solid-state fermentation.
Materials:
-
Zopfiella longicaudata culture
-
Potato Dextrose Agar (PDA) for initial culture
-
Liquid Medium: Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) Broth
-
Solid Medium: Calrose rice or wheat bran
-
Erlenmeyer flasks, sterile water, incubators
Procedure:
-
Activation: Inoculate the Zopfiella longicaudata strain onto a PDA plate and incubate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.[12]
-
Seed Culture (for SmF and SSF): Aseptically transfer a few small agar plugs (approx. 1 cm²) of the mycelium into a 250 mL flask containing 100 mL of PDB. Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days to generate a liquid seed culture.[13]
-
Fermentation:
-
Submerged Fermentation (SmF): Inoculate 2 L flasks containing 1 L of PDB or YES broth with 50 mL of the seed culture. Incubate at 25°C, 150 rpm for 14-21 days.[17]
-
Solid-State Fermentation (SSF): Add 100 g of rice and 120 mL of distilled water to 1 L flasks and autoclave. Once cool, inoculate with 50 mL of the seed culture and mix well. Incubate statically at 25°C for 21-28 days, mixing the contents every few days to ensure even growth.[18]
-
-
Harvesting:
-
SmF: Separate the mycelium from the culture broth by vacuum filtration. The target compound may be in the mycelium, the broth, or both, so both should be processed initially.
-
SSF: Harvest the entire fungal rice culture. Dry the culture in an oven at 40-50°C or by freeze-drying before extraction.
-
Extraction of this compound
This protocol outlines a standard solvent extraction procedure.
Materials:
-
Harvested fungal biomass (and culture filtrate for SmF)
-
Solvents: Ethyl acetate (EtOAc), Ethanol (EtOH), Methanol (MeOH)
-
Rotary evaporator, separatory funnel, filter paper
Procedure:
-
Mycelium Extraction:
-
Submerge the harvested, dried, and ground mycelium (or solid-state culture) in ethyl acetate (e.g., 10:1 solvent-to-biomass ratio, v/w).
-
Agitate on a shaker at room temperature for 24 hours.[15] For potentially improved efficiency, ultrasonication for 30-60 minutes can be used.[7]
-
Filter the mixture to separate the solvent from the solid residue. Repeat the extraction on the residue two more times.
-
Combine all solvent filtrates.
-
-
Filtrate Extraction (from SmF):
-
In a separatory funnel, perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate.
-
Mix thoroughly and allow the layers to separate. Collect the organic (EtOAc) layer.
-
Repeat the extraction twice more. Combine all organic layers.[8]
-
-
Concentration: Evaporate the solvent from the combined organic extracts using a rotary evaporator at a temperature below 45°C to yield the crude extract. Store the dried extract at -20°C until purification.
Quantification by HPLC
This protocol provides a starting point for developing a quantitative HPLC method.
Materials:
-
Crude extract
-
This compound analytical standard
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Formic acid or acetic acid
-
HPLC system with a C18 column and UV/PDA detector
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL). Create a series of dilutions (e.g., 1-100 µg/mL) to generate a calibration curve.
-
Sample Preparation: Dissolve a known weight of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
HPLC Conditions (Starting Point):
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 95% B over 30 minutes, hold for 5 minutes, then return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan from 200-400 nm with a PDA detector and select the wavelength of maximum absorbance for this compound for quantification.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards to create a calibration curve (peak area vs. concentration). Inject the prepared sample. Identify the this compound peak by comparing its retention time to the standard. Quantify the amount in the extract using the calibration curve.
Data Presentation (Illustrative Examples)
The following tables are hypothetical examples to demonstrate how to structure and present data from optimization experiments. Researchers should replace this data with their own experimental results.
Table 1: Hypothetical Comparison of Extraction Solvents on this compound Yield.
| Extraction Solvent | Crude Extract Mass (mg) from 50g Biomass | This compound Yield (mg/g dry biomass) |
| Methanol | 4,500 | 1.25 |
| Ethanol | 4,150 | 1.89 |
| Ethyl Acetate | 3,200 | 2.15 |
| Acetone | 3,900 | 1.67 |
Table 2: Hypothetical Effect of Incubation Time on this compound Production in SmF.
| Incubation Time (Days) | Fungal Dry Biomass (g/L) | This compound Titer (mg/L) |
| 7 | 8.2 | 15.4 |
| 10 | 12.5 | 28.9 |
| 14 | 15.1 | 45.6 |
| 18 | 14.8 | 41.2 |
| 21 | 13.5 | 35.7 |
Visualizations
The following diagrams illustrate key workflows and logical processes described in this guide.
Caption: General Workflow for this compound Production.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-State Fermentation vs Submerged Fermentation for the Production of l-Asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xikezymes.com [xikezymes.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid-State Fermentation (SSF) versus Submerged Fermentation (SmF) for the Recovery of Cellulases from Coffee Husks: A Life Cycle Assessment (LCA) Based Comparison [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Extraction Process for Free Anthraquinone from Semen Cassiae by Response Surface Methodology [spkx.net.cn]
- 8. Evaluation of the Antibacterial Activity of Crude Extracts Obtained From Cultivation of Native Endophytic Fungi Belonging to a Tropical Montane Rainforest in Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Media and growth conditions for induction of secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical elicitation as an avenue for discovery of bioactive compounds from fungal endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Leads from Endophytic Fungi: Lessons Learned via Scaled Production - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of 1-O-Methylemodin for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-Methylemodin. Our goal is to help you overcome common challenges related to the solubility of this compound in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is a hydrophobic compound with limited aqueous solubility. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1][2] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2]
Q2: What is the maximum concentration of DMSO that can be used in cell culture?
A2: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[3] Some cell lines may be more sensitive, so it is advisable to perform a solvent tolerance test to determine the optimal concentration for your specific cell line. A vehicle control (media with the same final concentration of DMSO without this compound) should always be included in your experiments.
Q3: My this compound precipitates when I add it to the cell culture medium. What can I do?
A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly to the full volume of media. Instead, perform a stepwise dilution. First, dilute the stock solution in a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.[3]
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes help improve solubility.
-
Use of Co-solvents: In some cases, the use of a co-solvent in the final culture medium can help maintain solubility. However, the compatibility and potential effects of any co-solvent on your cells must be carefully evaluated.[3]
-
Lower the Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the powdered this compound in high-quality, sterile DMSO.[4] It is common practice to prepare a concentrated stock solution (e.g., 10 mM or 100 mM) to minimize the volume of DMSO added to the cell culture.[4] For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound in a calculated volume of DMSO. Always use the molecular weight of this compound for accurate calculations.[5]
Q5: How should I store the this compound stock solution?
A5: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] When stored properly, stock solutions in DMSO are typically stable for several months.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in cell culture.
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to media. | The compound has very low aqueous solubility, and the direct dilution from a high concentration DMSO stock into the aqueous media causes it to crash out of solution. | Perform a serial dilution of your DMSO stock in DMSO first to get closer to your final concentration. Then, add the diluted DMSO stock to your media. Alternatively, try adding the DMSO stock to a small volume of serum-containing media first before diluting to the final volume. |
| Media becomes cloudy after adding the compound. | This could be due to the formation of very fine precipitates or an interaction between the compound and a component in the media. | First, ensure the cloudiness is not due to bacterial or fungal contamination. If it is precipitation, try the troubleshooting steps for precipitation mentioned in the FAQs. Consider filtering the final working solution through a 0.22 µm syringe filter, but be aware this may reduce the final concentration of your compound. |
| Cells show signs of toxicity (e.g., rounding, detachment) even at low concentrations of this compound. | The observed toxicity might be due to the DMSO solvent rather than the compound itself. | Run a vehicle control with varying concentrations of DMSO to determine the maximum tolerable concentration for your cell line. Ensure your final DMSO concentration is well below this toxic threshold. |
| Inconsistent experimental results. | This could be due to incomplete dissolution of the compound, leading to variations in the actual concentration in different wells or experiments. | Ensure the stock solution is fully dissolved before each use by vortexing. Prepare fresh working solutions for each experiment from a thawed aliquot of the stock solution. Avoid repeated freeze-thaw cycles of the stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is 284.26 g/mol .
-
Mass (mg) = 10 mmol/L * 0.001 L * 284.26 g/mol * 1000 mg/g = 2.8426 mg for 1 mL of 10 mM stock.
-
-
Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Methodology:
-
Determine the final concentration of this compound needed for your experiment (e.g., 10 µM).
-
Calculate the volume of the 10 mM stock solution required.
-
V1 = (C2 * V2) / C1
-
Where V1 = volume of stock, C1 = concentration of stock (10 mM), V2 = final volume of media, C2 = final concentration (e.g., 10 µM = 0.01 mM).
-
For 10 mL of 10 µM working solution: V1 = (0.01 mM * 10 mL) / 10 mM = 0.01 mL = 10 µL.
-
-
Calculate the final DMSO concentration.
-
Final DMSO % = (Volume of DMSO added / Total Volume) * 100
-
In this example: (10 µL / 10,000 µL) * 100 = 0.1%
-
-
Stepwise Dilution: a. Pipette 990 µL of pre-warmed complete cell culture medium into a sterile tube. b. Add 10 µL of the 10 mM this compound stock solution to the tube. c. Gently vortex the tube to mix. This creates a 100 µM intermediate solution. d. Add the required volume of this intermediate solution to your final culture volume to achieve the desired final concentration.
Signaling Pathways
While specific signaling pathway information for this compound is limited, extensive research has been conducted on its parent compound, emodin. Emodin is known to modulate several key signaling pathways involved in cellular processes like inflammation, apoptosis, and cell proliferation.[6][7][8] It is plausible that this compound shares some of these mechanisms of action.
Potential Signaling Pathways Modulated by Emodin (and potentially this compound)
-
NF-κB Signaling Pathway: Emodin has been shown to inhibit the activation of NF-κB, a key regulator of inflammatory responses.[6]
-
MAPK Signaling Pathway: Emodin can modulate the activity of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival and proliferation. Emodin has been reported to inhibit this pathway in some cancer cells.[9]
-
Apoptosis Pathways: Emodin can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the regulation of Bcl-2 family proteins and caspases.
Below are diagrams illustrating a general experimental workflow for testing the solubility of this compound and a simplified representation of a signaling pathway potentially affected by it, based on emodin studies.
Caption: Experimental workflow for preparing and testing this compound in cell culture.
Caption: Simplified PI3K/Akt/mTOR signaling pathway potentially inhibited by this compound.
References
- 1. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. phytotechlab.com [phytotechlab.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug [frontiersin.org]
- 7. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The distinct mechanisms of the antitumor activity of emodin in different types of cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting low bioactivity of 1-O-Methylemodin in assays
Welcome to the technical support center for 1-O-Methylemodin (Physcion). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and maximizing the bioactivity of this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound, also known as physcion, is a naturally occurring anthraquinone derivative found in various plants, including Rhubarb. It is structurally related to emodin and shares some of its biological activities. Published research indicates that physcion exhibits anti-inflammatory, anti-cancer, and neuroprotective effects. Its mechanisms of action are thought to involve the modulation of several key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, as well as the induction of apoptosis and autophagy in cancer cells.[1][2][3][4]
Q2: I am not observing the expected biological effect of this compound in my cell-based assay. What are the potential reasons for this low bioactivity?
Low bioactivity of this compound in cellular assays can stem from several factors. These can be broadly categorized into issues related to the compound itself, the experimental setup, and the biological system being used. Common problems include poor solubility of the compound in aqueous media, degradation of the compound over time, formation of inactive aggregates, or interference with the assay detection method. It is also possible that the chosen cell line is not sensitive to this compound or that the concentration range tested is not optimal.
Q3: How can I improve the solubility of this compound in my experiments?
This compound is sparingly soluble in water. To improve its solubility, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be diluted to the final desired concentration in the aqueous assay buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects. Sonication of the stock solution before dilution may also aid in dissolution.
Q4: What is the stability of this compound in solution and how should I store it?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for several weeks. However, it is best practice to prepare fresh dilutions from the stock solution for each experiment to ensure compound integrity. Avoid repeated freeze-thaw cycles of the stock solution. The stability of this compound in aqueous solutions at physiological pH and temperature for extended periods has not been extensively reported, so it is advisable to add the compound to the assay medium shortly before starting the experiment.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low bioactivity of this compound.
Problem: No or low activity observed in a cell-based assay.
Below is a table summarizing potential causes and suggested solutions to troubleshoot low bioactivity.
| Potential Cause | Troubleshooting Steps & Solutions |
| Compound Insolubility | - Visually inspect the culture medium for any precipitation after adding this compound. - Decrease the final concentration of this compound. - Increase the concentration of the solubilizing agent (e.g., serum) in the medium, if compatible with the assay. - Test a different lot of the compound. |
| Compound Degradation | - Prepare fresh stock solutions and dilutions for each experiment. - Minimize the exposure of the compound to light and elevated temperatures. - Perform a chemical analysis (e.g., HPLC) to check the purity and integrity of the compound. |
| Compound Aggregation | - Include a non-ionic detergent like Triton X-100 or Tween-20 at a low concentration (e.g., 0.01%) in the assay buffer to disrupt aggregates. - Evaluate the activity of the compound in the presence and absence of the detergent. |
| Assay Interference | - Run a control experiment without cells or with a key biological component omitted to assess for direct interference of this compound with the assay reagents or detection signal. - Use an orthogonal assay that relies on a different detection principle to confirm the biological activity. |
| Suboptimal Concentration Range | - Perform a broad dose-response experiment with concentrations ranging from nanomolar to high micromolar to determine the optimal effective concentration range. |
| Cell Line Insensitivity | - Research the literature to confirm if the chosen cell line is an appropriate model for the expected biological activity of this compound. - Test the compound on a different, potentially more sensitive, cell line. |
| Incorrect Experimental Conditions | - Verify all experimental parameters, including incubation times, cell density, and reagent concentrations. - Ensure that the vehicle control (e.g., DMSO) is not affecting the assay readout. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the bioactivity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic or cytostatic effects of this compound on a cancer cell line.
Materials:
-
This compound powder
-
DMSO
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol assesses the effect of this compound on the phosphorylation of p65, a key indicator of NF-κB pathway activation.
Materials:
-
Cell line responsive to TNF-α (e.g., HeLa)
-
This compound
-
TNF-α
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes. Include untreated and vehicle-treated controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phospho-p65 to total p65 and the loading control (β-actin).
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
Caption: General workflow for troubleshooting low bioactivity.
Logical Relationship Diagram
Caption: Decision tree for troubleshooting low bioactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological evaluation of physcion as a TRPV1 inhibitor with multimodal analgesic efficacy in experimental pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: 1-O-Methylemodin Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-O-Methylemodin in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
Based on studies of structurally similar anthraquinones like emodin and aloe-emodin, the primary factors influencing stability are expected to be pH, temperature, and exposure to light.[1][2][3][4] Specifically, acidic conditions have been shown to cause significant degradation of these related compounds.[1][3][4]
Q2: I am observing a change in the color of my this compound solution. What could be the cause?
A color change, such as a shift from yellow/orange to red, in solutions of anthraquinones like emodin under basic conditions has been reported and may be attributed to tautomerization.[5] If you observe a color change, it is a strong indicator of potential degradation, and you should verify the integrity of your compound.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on related compounds, hydrolysis is a primary concern. Under acidic conditions, the glycosidic bond (if present in a parent compound) or other labile groups could be cleaved. Under basic conditions, tautomerization and other rearrangements can occur.[5] Oxidation is another potential degradation pathway.[1][4]
Q4: Are there any recommended storage conditions for this compound solutions?
To minimize degradation, it is recommended to store this compound solutions in a cool, dark place.[6][7] Based on the susceptibility of similar compounds to acid and base hydrolysis, using a neutral, buffered solvent is advisable if compatible with your experimental design.[1][4] For long-term storage, preparing aliquots and freezing at -20°C or -80°C can help maintain stability. Always date and label containers clearly.[7]
Q5: How can I monitor the stability of my this compound solution over time?
A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is the recommended approach.[8][9] This technique allows for the separation and quantification of the intact this compound from its potential degradation products.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound in the experimental solution. | Prepare fresh solutions of this compound before each experiment. Verify the purity of the stock solution using a suitable analytical method like HPLC. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.[1][4] |
| Loss of compound potency or activity. | Degradation of the active this compound. | Quantify the concentration of this compound in your solution using a validated HPLC method before use. |
| Precipitation of the compound from the solution. | Poor solubility or change in solvent composition due to evaporation. | Ensure the chosen solvent has adequate solubilizing capacity for this compound at the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol is a general guideline and should be adapted based on the specific experimental needs. The goal is to induce partial degradation (typically 5-20%) to identify potential degradation products and validate a stability-indicating method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Incubate at room temperature. Collect samples at various time points and neutralize with 1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature. Collect samples at various time points.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven (e.g., 60°C). Collect samples at various time points.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light. Protect a control sample from light. Collect samples at various time points.
3. Sample Analysis:
-
Analyze the stressed samples and a non-stressed control sample by HPLC.
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
Development of a Stability-Indicating HPLC Method
1. Instrument and Column:
-
Use a standard HPLC system with a UV detector.
-
A C18 column is a common starting point for the analysis of anthraquinones.
2. Mobile Phase:
-
A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is often effective.
-
The gradient should be optimized to achieve good separation between the parent this compound peak and any degradation product peaks.
3. Detection:
-
Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer and set the HPLC detector to this wavelength.
4. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating specificity.
Quantitative Data Summary
| Stress Condition | Emodin (% Recovery) | Aloe-Emodin (% Recovery) |
| Acid Hydrolysis | 23.88% | 29.22% |
| Base Hydrolysis | 95.33% | Not Reported |
| Oxidative (H₂O₂) Degradation | 76.68% | 61.87% |
| Water Hydrolysis | 70.22% | 36.23% |
| Dry Heat (Thermal) | 82.05% | 89.23% |
| Day Light (Photolytic) | 86.54% | 85.74% |
Note: The percentages represent the amount of the compound remaining after exposure to the stress condition.
Visualizations
Logical Workflow for Investigating Stability Issues
Caption: A logical workflow for investigating and addressing stability issues of this compound.
Potential Degradation Pathways
Caption: A diagram illustrating the potential degradation pathways of this compound under various stress conditions.
References
- 1. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC | Semantic Scholar [semanticscholar.org]
- 3. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. ijprajournal.com [ijprajournal.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Optimizing reaction conditions for methylation of emodin
Welcome to the technical support center for the methylation of emodin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for the methylation of emodin?
A1: Common methylating agents for emodin include dimethyl sulfate (DMS), methyl iodide (MeI), and dimethyl carbonate. The choice of reagent often depends on the desired degree of methylation and the reaction conditions. For exhaustive methylation to produce emodin trimethyl ether, reagents like dimethyl carbonate in the presence of a base are effective.[1] For more controlled or selective methylation, methyl iodide is frequently used with a weak base like silver oxide (Ag₂O) or a stronger base like potassium carbonate (K₂CO₃).[2][3]
Q2: How can I achieve complete methylation of all three hydroxyl groups on emodin?
A2: To synthesize emodin trimethyl ether, exhaustive methylation under forcing conditions is required. Direct and complete methylation can be achieved using reagents such as dimethyl carbonate with tetrabutylammonium bromide (TBAB) and anhydrous potassium carbonate (K₂CO₃) in a solvent like N,N-dimethylformamide (DMF).[1] Another approach is using a strong methylating agent like methyl iodide with a suitable base and allowing the reaction to proceed until completion, which can be monitored by Thin Layer Chromatography (TLC).
Q3: Is it possible to selectively methylate only one or two of emodin's hydroxyl groups?
A3: Yes, selective methylation is possible and depends on the reactivity of the different hydroxyl groups.
-
C-6 Hydroxyl (Physcion): The hydroxyl group at the C-6 position is the most reactive as it is not involved in intramolecular hydrogen bonding. Methylation under mild conditions, such as with methyl iodide and a mild base, will preferentially yield the 6-O-methyl ether (physcion).[2]
-
C-1 and C-8 Hydroxyls: The hydroxyl groups at C-1 and C-8 are less reactive due to hydrogen bonding with the adjacent carbonyl groups. To selectively methylate these positions, the more reactive C-6 hydroxyl group must first be protected, for example, as a benzoate ester. Subsequent methylation of the protected emodin can then yield a separable mixture of the 1-O-methyl and 8-O-methyl derivatives.[2]
Q4: What analytical techniques are recommended for characterizing the methylated products?
A4: A combination of techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the position and number of methyl groups. The chemical shifts of the methoxy protons and the changes in the aromatic proton signals provide clear evidence of methylation.[4][5]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product, indicating how many methyl groups have been added.[2]
-
Melting Point (m.p.): Pure methylated derivatives have distinct melting points which can be compared to literature values for identification.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can show the disappearance of hydroxyl (-OH) stretching bands and the appearance of C-O-C stretching bands of the ether linkage.[2]
-
Thin Layer Chromatography (TLC): TLC is excellent for monitoring reaction progress and assessing the purity of the final product. The Rf value will change significantly upon methylation.[2]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive methylating agent.2. Insufficiently strong base.3. Low reaction temperature or short reaction time. | 1. Use a fresh bottle of methyl iodide or dimethyl sulfate.2. Switch to a stronger base (e.g., from Ag₂O to K₂CO₃ or NaH).3. Increase the reaction temperature or extend the reaction time. Monitor progress using TLC. |
| Incomplete Methylation / Mixture of Products | 1. Insufficient amount of methylating agent or base.2. Reaction time was too short for exhaustive methylation.3. Steric hindrance or differing reactivity of hydroxyl groups. | 1. Increase the molar equivalents of the methylating agent and base.2. Allow the reaction to run longer until TLC analysis shows the disappearance of starting material and intermediates.3. For complete methylation, use more forcing conditions (e.g., stronger base, higher temperature). For selective methylation, refer to protection strategies (see Experimental Protocols). |
| Formation of an Inseparable Mixture | Certain reaction conditions can lead to mixtures of isomers, such as 1,6- and 6,8-dimethyl ethers, which are difficult to separate by standard column chromatography.[2] | 1. Modify the synthetic strategy. For selective methylation of C-1 or C-8, use a protecting group strategy for the C-6 hydroxyl.[2]2. Attempt separation using High-Performance Liquid Chromatography (HPLC) if column chromatography fails. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials.2. Formation of polar byproducts.3. Product is an oil or difficult to crystallize. | 1. Ensure the reaction goes to completion. Use an appropriate workup to remove excess reagents.2. Perform an aqueous wash to remove water-soluble impurities. Utilize column chromatography with a carefully selected solvent system.3. If crystallization fails, purify by column chromatography. If the product is still an oil, try co-evaporation with a high-boiling point solvent like toluene to remove residual solvents. |
| Product Degradation | Emodin and its derivatives can be sensitive to harsh acidic or basic conditions and prolonged exposure to light.[1] | 1. Use milder bases (e.g., K₂CO₃, Ag₂O) where possible.2. Neutralize the reaction mixture promptly during workup.3. Protect the reaction vessel from light, especially for long reactions. Store the final product in a dark, cool place. |
Experimental Protocols
Protocol 1: Selective Methylation of Emodin at C-1 and C-8 via C-6 Protection[2]
This protocol involves the protection of the most reactive C-6 hydroxyl, followed by methylation and subsequent deprotection.
Step 1: Protection of C-6 Hydroxyl (Synthesis of Emodin 6-benzoate)
-
Dissolve emodin in a suitable solvent such as pyridine.
-
Add benzoyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by pouring it into ice water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting emodin 6-benzoate by column chromatography or crystallization.
Step 2: Methylation of Emodin 6-benzoate
-
Dissolve the purified emodin 6-benzoate (1 equivalent) in chloroform.
-
Add silver oxide (Ag₂O, ~5 equivalents) and methyl iodide (MeI, ~10 equivalents).
-
Stir the mixture at room temperature for approximately 2 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with chloroform and filter to remove silver salts.
-
Evaporate the solvent to yield a mixture of 6-benzoyloxy-1-methoxy-8-hydroxy... and 6-benzoyloxy-1-hydroxy-8-methoxy... derivatives.
-
Separate the two isomers by fractional crystallization or column chromatography.
Step 3: Deprotection (Alkaline Hydrolysis)
-
Dissolve the separated methylated benzoate derivative in boiling methanol.
-
Add potassium hydroxide (KOH) and continue to boil for 5-10 minutes.
-
Cool the mixture, acidify with dilute HCl, and extract the product with an organic solvent.
-
Purify the final product (emodin 1-methyl ether or emodin 8-methyl ether) by crystallization from a suitable solvent like dioxane.
Summary of Reaction Conditions for Emodin Methylation
| Product | Methylating Agent | Base / Catalyst | Solvent | Temperature | Key Strategy | Reference |
| Emodin trimethyl ether | Dimethyl carbonate | K₂CO₃, TBAB | DMF | N/A | Exhaustive methylation | [1] |
| Emodin 6-methyl ether (Physcion) | Methyl iodide | Mild Base | N/A | Mild | Direct methylation under mild conditions | [2] |
| Emodin 1-methyl ether & 8-methyl ether | Methyl iodide | Ag₂O | Chloroform | Room Temp. | Protection of C-6 hydroxyl as benzoate | [2] |
Visualizations
Caption: Workflow for selective C-1/C-8 methylation of emodin.
References
Technical Support Center: Investigating 1-O-Methylemodin and Mitigating Off-Target Effects
Disclaimer: Information specific to 1-O-Methylemodin is limited in publicly available scientific literature. This guide provides information based on the well-characterized parent compound, emodin, and its other derivatives. The on-target and off-target effects of this compound may differ, and these guidelines should be adapted and validated accordingly for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the known targets of emodin and its derivatives?
Emodin is a naturally occurring anthraquinone with a wide range of reported biological activities. Its polypharmacological nature means it interacts with multiple targets. Known targets for emodin and its derivatives include:
-
Protein Tyrosine Kinases: Such as HER-2/neu, which is involved in cell proliferation and cancer.[1][2]
-
Protein Kinase C (PKC): A family of protein kinase enzymes involved in controlling the function of other proteins.[2]
-
Monoamine Oxidase B (MAO-B): An enzyme involved in the breakdown of neurotransmitters.[3]
-
DNA Intercalation: Some emodin derivatives have been shown to intercalate into DNA, which may contribute to their antimicrobial and cytotoxic effects.[4]
-
Anti-inflammatory Pathways: Emodin has been shown to have anti-inflammatory effects, though the direct targets in these pathways are still being elucidated.[4]
It is crucial to experimentally validate the on-target engagement of this compound in your system.
Q2: What are the potential off-target effects I should be aware of when using an emodin derivative like this compound?
Given the multiple known targets of the parent compound, researchers should be vigilant for potential off-target effects. These can lead to misinterpretation of experimental results. Potential off-target effects of emodin derivatives may include:
-
Unintended Kinase Inhibition: Due to the structural similarities to known kinase inhibitors, this compound could inhibit kinases other than the intended target.
-
Cytotoxicity: Emodin and its derivatives can exhibit cytotoxicity against various cell lines.[2][5] This could be an off-target effect if the primary goal is to study a non-cytotoxic cellular process.
-
DNA Damage Response: If the compound intercalates with DNA, it could trigger a DNA damage response, leading to pleiotropic cellular effects.
-
Alteration of Signaling Pathways: Inhibition of off-target kinases or other enzymes can lead to the modulation of unintended signaling pathways.
Q3: How can I reduce the off-target effects of this compound in my experiments?
Reducing off-target effects is critical for ensuring the validity of your results. Here are some strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.
-
Use a Structurally Unrelated Control: Employ a compound with a different chemical scaffold that is known to produce the same on-target effect to confirm that the observed phenotype is not due to the chemical structure of this compound.
-
Perform Rescue Experiments: If you are inhibiting a specific target, try to rescue the phenotype by overexpressing a downstream effector or a drug-resistant mutant of the target.
-
Chemical Modification: While not always feasible for the end-user, further chemical modification of the compound can sometimes reduce off-target effects.[6]
-
Orthogonal Assays: Confirm your findings using a different experimental modality (e.g., genetic knockdown of the target) to ensure the observed effect is specific to the target of interest.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High level of cytotoxicity observed at expected effective concentration. | Off-target toxicity. | Perform a dose-response curve to determine the IC50 for cytotoxicity. Use concentrations well below the IC50 for your experiments. |
| Inconsistent results between experiments. | Poor compound stability or solubility. | Ensure proper storage of this compound. Prepare fresh stock solutions and verify solubility in your experimental media. |
| Phenotype does not match known effects of targeting the intended pathway. | Off-target effects are dominating the cellular response. | Use a lower concentration of this compound. Validate on-target engagement using a direct binding assay or a target-specific reporter assay. |
| Unable to confirm on-target engagement. | The compound may not be binding to the intended target in your system. | Utilize biophysical techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays to confirm direct binding to the purified target protein. |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Cytotoxicity
This protocol helps to distinguish if the observed cytotoxicity is a result of inhibiting the intended target or due to off-target effects.
Methodology:
-
Cell Line Preparation: Culture two cell lines: a control cell line expressing the target of interest and a "knockout" or "knockdown" cell line with significantly reduced or no expression of the target protein.
-
Compound Treatment: Treat both cell lines with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the dose-response curves for both cell lines.
-
On-Target Cytotoxicity: If the cytotoxicity is on-target, the control cell line will show a significantly greater decrease in viability compared to the knockout/knockdown cell line at the same concentrations.
-
Off-Target Cytotoxicity: If the cytotoxicity is off-target, both cell lines will exhibit a similar dose-dependent decrease in viability.
-
Data Presentation:
| Concentration (µM) | % Viability (Control Cells) | % Viability (Knockout/Knockdown Cells) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 98 | 99 |
| 1 | 85 | 95 |
| 10 | 50 | 90 |
| 100 | 10 | 85 |
Note: The data above is illustrative.
Visualizations
Signaling Pathway: Potential Emodin Derivative Interactions
Caption: Potential signaling pathways affected by emodin derivatives.
Workflow: Investigating Off-Target Effects
Caption: Workflow for investigating potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis, structural study and anticancer activity evaluation of emodin derivatives containing conjugative groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of 1-O-Methylemodin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-O-Methylemodin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: this compound, like its parent compound emodin, is a poorly water-soluble molecule. This low aqueous solubility is a primary factor limiting its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Consequently, its oral bioavailability is expected to be low. Furthermore, it may be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies have proven effective for improving the oral bioavailability of poorly soluble compounds like emodin and can be applied to this compound. These include:
-
Lipid-Based Formulations:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form nanoemulsions in the GI tract, increasing the drug's surface area for absorption.[1][2][3]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug, protect it from degradation, and enhance its absorption.[4]
-
-
Phospholipid Complexes: Forming a complex with phospholipids can improve the lipophilicity and membrane permeability of the drug.[5][6][7]
Q3: Are there any known molecular targets or signaling pathways affected by this compound that could influence its absorption or efficacy?
A3: While specific data for this compound is limited, its parent compound, emodin, has been shown to interact with several key signaling pathways that are relevant to its therapeutic effects and may indirectly influence its disposition. These pathways are often dysregulated in cancer and inflammatory diseases. Key pathways include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth.[8][9][10][11] Emodin has been shown to negatively affect this pathway, which may contribute to its anti-cancer properties.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.[12][13][14][15][16] Emodin has been reported to modulate this pathway.
-
NF-κB Signaling Pathway: This pathway plays a central role in inflammation.[17][18][19][20][21] Emodin can inhibit the activation of NF-κB.
Understanding these pathways can be crucial for designing experiments to evaluate the efficacy of different this compound formulations.
Troubleshooting Guides
Issue 1: Low and Variable In Vivo Bioavailability in Animal Models
Possible Cause: Poor dissolution and/or low permeability of this compound.
Troubleshooting Steps:
-
Formulation Approach: If you are administering a simple suspension, consider formulating this compound using one of the following established techniques for poorly soluble drugs. Below is a summary of reported bioavailability improvements for the related compound, emodin, using different formulations.
Formulation Type Animal Model Key Pharmacokinetic Improvement Reference Emodin-Phospholipid Complex Rats 2.23-fold increase in relative bioavailability compared to emodin suspension. [22] Emodin Solid Lipid Nanoparticles Not Specified Sustained release profile over 72 hours, suggesting potential for improved oral delivery. [4] -
Experimental Protocol: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a method used for emodin and can be a starting point for this compound.[4]
Materials:
-
This compound
-
Lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
High-Pressure Homogenizer (HPH)
Procedure:
-
Melt the lipid at a temperature above its melting point.
-
Disperse this compound in the molten lipid.
-
Prepare a hot aqueous solution of the surfactant(s).
-
Add the hot aqueous phase to the molten lipid phase and pre-emulsify using a high-shear mixer.
-
Subject the resulting pre-emulsion to high-pressure homogenization for a specified number of cycles at a set pressure to form the SLNs.
-
Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and in vitro drug release.
-
Issue 2: Inconsistent Permeability Results in Caco-2 Cell Assays
Possible Cause: Issues with the Caco-2 cell monolayer integrity, inappropriate assay conditions, or efflux transporter activity.
Troubleshooting Steps:
-
Verify Monolayer Integrity: Ensure the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers are within the acceptable range for your laboratory before and after the experiment. A significant drop in TEER suggests compromised monolayer integrity.
-
Assess Efflux: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), similar to other natural compounds. To investigate this:
-
Perform bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical).
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
-
Conduct the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil) to see if the absorptive transport increases.
-
-
Experimental Protocol: Caco-2 Cell Permeability Assay
This is a general protocol that can be adapted for this compound.[23][24][25][26][27]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
This compound solution in transport buffer
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the TEER to confirm monolayer integrity.
-
Wash the monolayers with pre-warmed transport buffer.
-
For apical-to-basolateral (A-B) transport, add the this compound solution to the apical chamber and fresh buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add the drug solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of this compound in the samples.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial drug concentration in the donor chamber.
-
Visualizations
References
- 1. goums.ac.ir [goums.ac.ir]
- 2. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. [PDF] Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs | Semantic Scholar [semanticscholar.org]
- 4. Emodin loaded solid lipid nanoparticles: preparation, characterization and antitumor activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipid complex as an approach for bioavailability enhancement of echinacoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-Phospholipid Complex-a Go Through Strategy for Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-Phospholipid Complex—a Go Through Strategy for Enhanced Oral Bioavailability | Semantic Scholar [semanticscholar.org]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 15. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. M1‐linked ubiquitination facilitates NF‐κB activation and survival during sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overexpression of IκB⍺ modulates NF-κB activation of inflammatory target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB Regulation: Lessons from Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. caco-2 cell permeability: Topics by Science.gov [science.gov]
- 24. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 26. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Common pitfalls in 1-O-Methylemodin handling and preparation
Disclaimer: Information specific to 1-O-Methylemodin is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are primarily based on data for its parent compound, emodin. While this information provides a strong starting point, researchers should validate these recommendations for this compound in their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a methoxy derivative of emodin, an anthraquinone. Basic chemical information is provided in the table below.
| Property | Value |
| IUPAC Name | 1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione |
| Molecular Formula | C₁₆H₁₂O₅ |
| Molecular Weight | 284.26 g/mol |
Q2: What are the recommended solvents for dissolving this compound?
Based on the properties of the parent compound emodin, this compound is expected to be soluble in organic solvents and poorly soluble in water. Emodin is soluble in ethanol, sodium hydroxide, sodium carbonate, and aqueous ammonia. It is slightly soluble in ether, chloroform, and benzene, and practically insoluble in water.[1] For cell culture experiments, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of similar compounds.[2][3]
Q3: How should I prepare a stock solution of this compound?
A general protocol for preparing a stock solution is as follows. A detailed experimental protocol is provided in a later section.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the stability of this compound in solution?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | - Exceeded solubility limit.- Impure solvent.- Temperature fluctuations. | - Prepare a more dilute stock solution.- Use fresh, high-purity anhydrous DMSO.- Store aliquots at a stable -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Precipitation upon dilution in aqueous media (e.g., cell culture medium) | - Poor aqueous solubility of the compound.- Final DMSO concentration is too low to maintain solubility. | - Increase the final DMSO concentration in the media (typically up to 0.5% is tolerated by most cell lines, but should be optimized).- Perform serial dilutions in media to avoid rapid concentration changes.- Consider using a surfactant or formulating with a delivery vehicle, if compatible with the experimental design. |
| Inconsistent or no biological effect | - Compound degradation.- Incorrect concentration.- Cell line-specific insensitivity. | - Prepare fresh stock solutions.- Protect solutions from light.- Verify the concentration of your stock solution using spectrophotometry if possible.- Test a wider range of concentrations.- Ensure the target signaling pathway is active in your cell line. |
| Cell toxicity or death not related to the expected mechanism | - High DMSO concentration.- Contamination of stock solution.- Off-target effects of the compound. | - Ensure the final DMSO concentration in your experiment is non-toxic to your cells (run a vehicle control).- Prepare fresh, sterile-filtered stock solutions.- Review literature for known off-target effects of emodin and related compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 284.26 g/mol , dissolve 2.84 mg in 1 mL of DMSO).
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the powder.
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Cell Treatment with this compound
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Sterile phosphate-buffered saline (PBS)
-
Vehicle control (DMSO)
Procedure:
-
The day before treatment, seed your cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
On the day of treatment, prepare the working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform serial dilutions.
-
Prepare a vehicle control by diluting DMSO in complete cell culture medium to the same final concentration as in the highest concentration of this compound.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
After the incubation period, proceed with your downstream assays (e.g., cell viability assay, protein extraction for Western blotting, RNA extraction for RT-qPCR).
Signaling Pathways and Visualizations
Emodin, the parent compound of this compound, has been reported to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.[6][7][8][9][10]
NF-κB Signaling Pathway
Emodin has been shown to inhibit the NF-κB signaling pathway, which is a crucial regulator of inflammatory responses.[6][7]
Caption: Inhibition of the NF-κB signaling pathway by this compound (based on emodin).
MAPK Signaling Pathway
Emodin has also been demonstrated to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[8][9]
Caption: Modulation of the MAPK/ERK signaling pathway by this compound (based on emodin).
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation, is another target of emodin.[7][8][10]
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound (based on emodin).
Experimental Workflow for Investigating Signaling Pathway Modulation
The following diagram outlines a typical workflow for studying the effect of this compound on a specific signaling pathway.
Caption: A standard experimental workflow for analyzing protein expression changes.
References
- 1. Emodin | 518-82-1 [chemicalbook.com]
- 2. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug [frontiersin.org]
- 7. Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Emodin in cardiovascular disease: The role and therapeutic potential [frontiersin.org]
- 10. The Health Benefits of Emodin, a Natural Anthraquinone Derived from Rhubarb—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening of 1-O-Methylemodin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the high-throughput screening (HTS) of 1-O-Methylemodin derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation tables to facilitate method refinement and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its derivatives relevant for HTS?
A1: this compound is a naturally occurring anthraquinone, a derivative of emodin, found in the roots of plants like Rheum palmatum. Emodin and its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Emodin is known to modulate several key signaling pathways, such as inhibiting the transcription factor nuclear factor kappa-B (NF-κB) and down-regulating caspase-3 and caspase-9, which are involved in apoptosis[1]. Screening libraries of this compound derivatives allows for the exploration of structure-activity relationships (SAR) to identify novel compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles for therapeutic development.
Q2: Which HTS assays are most suitable for screening this compound derivatives?
A2: The choice of assay depends on the therapeutic goal. Common HTS-compatible assays include:
-
Cell Viability/Cytotoxicity Assays: These are fundamental for oncology-focused screens. Methods like ATP-based luminescent assays (e.g., CellTiter-Glo®), tetrazolium reduction assays (e.g., MTT), and resazurin-based assays measure the number of viable cells after compound treatment.[2][3] Luminescent assays are often preferred in HTS for their high sensitivity and broad dynamic range.[3][4]
-
Reporter Gene Assays: To investigate effects on specific signaling pathways (e.g., NF-κB), cells can be engineered with a reporter gene (like luciferase) linked to a promoter responsive to that pathway.[2] Inhibition or activation of the pathway by a compound results in a measurable change in the reporter signal.
-
Enzyme Inhibition Assays: If the derivatives are designed to target a specific enzyme (e.g., a kinase), a biochemical assay measuring enzyme activity can be used. This provides direct evidence of target engagement.[5]
Q3: What are the primary sources of false positives when screening anthraquinone derivatives like this compound?
A3: Anthraquinones are notorious for causing assay interference. The primary sources of false positives are:
-
Autofluorescence: Many of these compounds are fluorescent, which can directly interfere with fluorescence-based assays, leading to false positive signals.[6][7][8] This is a significant issue, as some estimates suggest up to 10% of compounds in small-molecule libraries are fluorescent.[6]
-
Luciferase Inhibition: In luminescent assays (e.g., CellTiter-Glo, reporter assays), compounds can directly inhibit the luciferase enzyme, leading to a drop in signal that is misinterpreted as cytotoxicity or pathway inhibition.[9]
-
Redox Activity: Some compounds can interfere with assays that rely on redox reactions, such as MTT or resazurin-based viability assays.[9]
It is crucial to design a screening cascade that includes counter-screens to identify and eliminate these artifacts early in the process.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-factor (<0.5) | 1. High variability in reagent dispensing or cell plating.2. Inconsistent incubation times.3. Suboptimal signal-to-background ratio.4. Edge effects in multiwell plates. | 1. Optimize Dispensing: Use automated liquid handlers and ensure they are properly calibrated. Verify cell suspension is homogenous before plating.2. Standardize Workflow: Ensure consistent timing for all steps, especially incubation with compounds and detection reagents.3. Assay Optimization: Adjust cell number, reagent concentration, or incubation time to maximize the window between positive and negative controls.[10]4. Mitigate Edge Effects: Avoid using the outer wells of the plate for samples, or fill them with media/buffer to create a humidity barrier.[11] |
| Compound Precipitation in Assay Wells | 1. Poor solubility of the derivative in aqueous assay buffer.2. Exceeding the solubility limit at the final assay concentration.3. Interaction with media components (e.g., serum proteins). | 1. Check DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5-1.0%.[12]2. Solubility Assessment: Perform a preliminary solubility test for hit compounds before proceeding with dose-response studies.3. Modify Assay Buffer: Consider using a buffer with additives like non-ionic detergents (e.g., Tween-20) or reducing serum concentration if possible. |
| High Hit Rate from Primary Screen (>1-2%) | 1. Assay interference (autofluorescence, luciferase inhibition).[7][9]2. Non-specific cytotoxicity.3. Systematic error (e.g., incorrect compound concentration). | 1. Run Counter-Screens: Implement an orthogonal assay to validate hits. For fluorescent compounds, run an assay with a different detection method (e.g., luminescence instead of fluorescence).[8] Test hits in a buffer-only plate to measure intrinsic fluorescence.2. Cytotoxicity Assay: Perform a standard cell viability assay as a counter-screen for non-cytotoxic screens to flag broadly toxic compounds.[6]3. Confirm Concentration: Re-test hits with freshly prepared compound dilutions to confirm potency and rule out dispensing errors. |
Experimental Protocols & Data
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 384-well plate format, a common choice for HTS.[12][13]
Objective: To quantify the number of viable cells in culture by measuring ATP levels, which is an indicator of metabolic activity.[14]
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Culture medium (e.g., DMEM with 10% FBS)
-
384-well white, opaque-walled assay plates
-
This compound derivative library (in DMSO)
-
Positive control (e.g., Staurosporine)
-
CellTiter-Glo® 2.0 Reagent (Promega)
-
Automated liquid handling system
-
Plate luminometer
Methodology:
-
Cell Seeding: Suspend cells in culture medium to a predetermined optimal concentration. Dispense 25 µL of the cell suspension into each well of the 384-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume logarithmic growth.[12]
-
Compound Addition: Using an automated liquid handler, transfer 100 nL of compound from the source plate to the assay plate. This results in the desired final concentration (e.g., 10 µM) with a final DMSO concentration of ≤0.4%. Include wells with DMSO only (negative control) and a positive control for cell death.
-
Incubation with Compound: Incubate the assay plate for 72 hours at 37°C in a 5% CO₂ incubator.[12]
-
Reagent Preparation & Equilibration: Thaw the CellTiter-Glo® Reagent and equilibrate it to room temperature. Equilibrate the assay plate to room temperature for approximately 30 minutes.[11][14]
-
Reagent Addition: Add 25 µL of CellTiter-Glo® Reagent to each well.[11]
-
Lysis and Signal Stabilization: Mix the plate contents on an orbital shaker for 2 minutes to induce cell lysis.[11][14] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][14]
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
Data Presentation: HTS Summary Table
The following table presents mock data from a primary screen to identify cytotoxic derivatives.
| Compound ID | Conc. (µM) | Raw Luminescence (RLU) | % Inhibition | Z'-factor (Plate) | Hit Status |
| Controls | |||||
| DMSO (Neg) | N/A | 85,430 (Avg) | 0% | 0.78 | N/A |
| Staurosporine (Pos) | 10 | 1,250 (Avg) | 98.5% | 0.78 | N/A |
| Test Compounds | |||||
| DERIV-001 | 10 | 82,110 | 3.9% | 0.78 | Inactive |
| DERIV-002 | 10 | 7,560 | 91.2% | 0.78 | Hit |
| DERIV-003 | 10 | 41,230 | 51.7% | 0.78 | Hit |
| DERIV-004 | 10 | 91,500 | -7.1% | 0.78 | Inactive |
-
% Inhibition Calculation: 100 * (1 - (RLU_compound - RLU_pos) / (RLU_neg - RLU_pos))
-
Z'-factor Calculation: 1 - (3 * (SD_pos + SD_neg)) / |Mean_neg - Mean_pos|. An assay is considered excellent for HTS when the Z'-factor is between 0.5 and 1.0.[10][15][16]
Mandatory Visualizations
HTS Workflow Diagram
The following diagram illustrates a standard workflow for a cell-based high-throughput screen, from initial setup to hit confirmation.
Caption: A typical workflow for an HTS campaign.
Troubleshooting Logic for False Positives
This decision tree guides the process of identifying and eliminating common sources of false positives after a primary screen.
Caption: Decision tree for validating primary HTS hits.
Simplified Emodin-Modulated Signaling Pathway
Emodin is known to inhibit the NF-κB pathway, which is a key regulator of inflammation. This diagram shows a simplified representation of this mechanism.
Caption: Inhibition of the NF-κB pathway by emodin derivatives.
References
- 1. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. marinbio.com [marinbio.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. High-throughput cell death assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assay.dev [assay.dev]
- 11. OUH - Protocols [ous-research.no]
- 12. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 14. promega.com [promega.com]
- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of Emodin and its Derivative, 1-O-Methylemodin (Physcion), on Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cytotoxic profiles of emodin and its methylated analog, 1-O-Methylemodin (physcion), supported by experimental data and mechanistic insights.
Emodin, a naturally occurring anthraquinone, and its derivative, this compound (more commonly known as physcion), have garnered significant interest in oncological research for their cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of their performance, summarizing key experimental data, detailing methodologies, and visualizing the intricate signaling pathways involved in their anticancer activity.
Quantitative Cytotoxicity Data: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for emodin and physcion across a range of human cancer cell lines, providing a quantitative comparison of their cytotoxic activities.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time (h) |
| MCF-7 | Breast Cancer | Emodin | 52.72 ± 2.22 | Not Specified |
| Physcion | 203.1 | 24 | ||
| MDA-MB-231 | Breast Cancer | Physcion | 45.4 | 72 |
| HepG2 | Hepatocellular Carcinoma | Emodin | 43.87 ± 1.28 | Not Specified |
| Physcion | Not Specified | Not Specified | ||
| SMMC7721 | Hepatocellular Carcinoma | Physcion | Not Specified | Not Specified |
| HeLa | Cervical Cancer | Emodin | Not Specified | Not Specified |
| Physcion | >300 | 48 | ||
| CNE2 | Nasopharyngeal Carcinoma | Physcion | 5, 10, 20 (dose-dependent suppression) | Not Specified |
| SW620 | Colorectal Cancer | Physcion | 2.5, 5 (no effect on viability) | Not Specified |
| SiHa | Cervical Squamous Carcinoma | Emodin | 46.3 - 185.0 | 24 |
| Physcion | 43.8 - 175.0 | 24 | ||
| C33A | Cervical Squamous Carcinoma | Emodin | 46.3 - 185.0 | 24 |
| Physcion | 43.8 - 175.0 | 24 | ||
| HSC-3 | Oral Squamous Carcinoma | Emodin | 46.3 - 185.0 | 12 |
| Physcion | 43.8 - 175.0 | 12 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, serum concentration, and the specific assay used. The data presented here is a compilation from multiple sources to provide a comparative overview.
Experimental Protocols: Methodologies for Assessing Cytotoxicity
The following protocols outline the standard methodologies used to determine the cytotoxic effects of emodin and physcion.
Cell Culture and Treatment
Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of emodin or physcion for specified durations (e.g., 24, 48, or 72 hours).
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 3-4 hours to allow the conversion of MTT into formazan crystals by mitochondrial dehydrogenases in viable cells.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (usually between 540 and 595 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated from the dose-response curves.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is employed to quantify apoptosis and analyze cell cycle distribution.
-
Apoptosis Detection: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
-
Cell Cycle Analysis: Cells are fixed in ethanol and stained with a DNA-binding dye such as PI. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathways in Emodin and Physcion-Induced Cytotoxicity
Both emodin and physcion exert their cytotoxic effects by modulating multiple intracellular signaling pathways, ultimately leading to apoptosis and cell cycle arrest.
Emodin-Induced Apoptotic Pathways
Emodin is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of a cascade of caspases.
Validating the Antifungal Potential of Synthetic 1-O-Methylemodin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal activity of synthetic 1-O-Methylemodin. Given the limited direct studies on this compound, this comparison leverages data from its parent compound, emodin, to benchmark its potential performance against established antifungal agents. The structural similarity between emodin and its synthetic derivative suggests a comparable mechanism of action, primarily targeting the fungal cell wall. This document outlines the experimental data, detailed protocols for key assays, and visual representations of the implicated biological pathways to support further research and development.
Performance Comparison of Antifungal Agents
The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The data below compares the MIC of emodin (as a proxy for this compound) against various Candida albicans strains with that of standard antifungal drugs.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Emodin | Candida albicans (Standard Strain) | 12.5 | [1] |
| Emodin | Candida albicans (Clinical Isolates) | 6.25 - 50 | [1] |
| Caspofungin | Candida albicans (Standard Strain) | 0.15 | [1] |
| Amphotericin B | Candida albicans (Standard Strain) | 1 | [1] |
| Fluconazole | Candida albicans (ATCC 14053) | 0.5 | [2] |
| Itraconazole | Candida albicans (ATCC 14053) | 0.05 | [2] |
| Voriconazole | Candida albicans (ATCC 14053) | 0.12 | [2] |
Note: The data for emodin is used as a proxy for synthetic this compound. Direct comparative studies are required to confirm the precise antifungal activity of this compound.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are crucial. The following sections detail the methodologies for determining antifungal susceptibility and investigating synergistic effects.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a fungal strain.
Materials:
-
Test compound (e.g., this compound)
-
Fungal strain (Candida albicans)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in RPMI 1640 medium in the wells of a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust its concentration to approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.
-
Add the fungal inoculum to each well of the microtiter plate, including positive (no drug) and negative (no fungus) controls.
-
Incubate the plates at 37°C for 24-48 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration at which no growth is observed.[3]
Checkerboard Synergy Assay
This assay is used to evaluate the interaction between two antimicrobial agents.
Objective: To determine if the combination of two compounds (e.g., this compound and a known antifungal) results in a synergistic, additive, indifferent, or antagonistic effect.
Procedure:
-
Prepare serial dilutions of both test compounds in a 96-well plate. Compound A is diluted along the x-axis, and Compound B is diluted along the y-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Inoculate the wells with a standardized fungal suspension.
-
Incubate the plate under appropriate conditions.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination to determine the nature of the interaction.
Mechanism of Action and Signaling Pathways
Emodin, the parent compound of this compound, has been shown to exert its antifungal effect through multiple mechanisms, primarily by disrupting the fungal cell wall and interfering with key signaling pathways.
Inhibition of (1,3)-β-D-Glucan Synthase
A primary mechanism of action for emodin is the inhibition of (1,3)-β-D-glucan synthase, an enzyme essential for the synthesis of β-glucan, a major component of the fungal cell wall.[1][4][5] This mode of action is similar to that of the echinocandin class of antifungals, such as caspofungin.[1] Inhibition of this enzyme leads to a weakened cell wall, making the fungus susceptible to osmotic stress and lysis.
Interference with Fungal Signaling Pathways
Emodin has also been found to interfere with signaling pathways crucial for fungal virulence, such as hyphal development and biofilm formation. One such pathway is the Ras1-cAMP-Efg1 pathway, which regulates morphogenesis in Candida albicans.[3] By inhibiting this pathway, emodin can prevent the transition from yeast to hyphal form, a critical step in tissue invasion. Furthermore, emodin has been shown to inhibit protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation.[6]
Conclusion
The available evidence on emodin suggests that synthetic this compound holds promise as an antifungal agent, likely acting through the inhibition of fungal cell wall synthesis and the disruption of key signaling pathways. Its performance, based on the MIC values of its parent compound, indicates a moderate level of antifungal activity. Further direct investigation into the antifungal spectrum, efficacy, and potential synergistic effects of this compound is warranted to fully validate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on such validation studies.
References
- 1. Emodin Reduces the Activity of (1,3)-β-D-glucan Synthase from Candida albicans and Does Not Interact with Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity and Potential Mechanism of 6,7, 4′-O-Triacetylscutellarein Combined With Fluconazole Against Drug-Resistant C. albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emodin Reduces the Activity of (1,3)- β-D-glucan Synthase from Candida albicans and Does Not Interact with Caspofungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of 1-O-Methylemodin Quantification Methods: A Comparative Guide
A detailed comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the precise quantification of 1-O-Methylemodin, a compound of significant interest in pharmaceutical research.
This guide provides a comprehensive cross-validation of three prominent analytical techniques for the quantification of this compound. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of the performance, experimental protocols, and underlying principles of HPLC-UV, LC-MS/MS, and HPTLC. This will aid in the selection of the most appropriate method based on specific research needs, balancing factors such as sensitivity, selectivity, and throughput.
Performance Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound is contingent on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. Below is a summary of the performance characteristics of HPLC-UV, LC-MS/MS, and HPTLC, based on validated methods for structurally similar anthraquinones, providing a benchmark for their application to this compound.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity Range | 1 - 300 µg/mL | 1 - 1000 ng/mL | 150 - 800 ng/spot |
| Accuracy (% Recovery) | 96.10% | Not explicitly stated for a similar compound, but generally high | 98.39 - 99.17% |
| Precision (%RSD) | < 2% | < 15% | < 2% |
| Limit of Detection (LOD) | 0.13 µg/mL | 1 ng/mL | 18.53 ng/spot |
| Limit of Quantification (LOQ) | 0.41 µg/mL | Not explicitly stated for a similar compound | 39.42 ng/spot |
Experimental Methodologies
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. The following sections outline the typical methodologies for the quantification of this compound or its analogs using HPLC-UV, LC-MS/MS, and HPTLC.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of various compounds, including anthraquinones.[1]
Sample Preparation:
-
Accurately weigh the sample (e.g., plant material or formulation).
-
Extract this compound using a suitable solvent such as methanol, often with the aid of sonication or soxhlet extraction.[2]
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with 0.1% phosphoric acid or 2% acetic acid) is typical.[3]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[3]
-
Detection: UV detection is performed at a wavelength where this compound exhibits maximum absorbance, which is expected to be around 280 nm, similar to emodin.[3]
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of this compound standards.
References
1-O-Methylemodin vs. Emodin: A Comparative Analysis of Potency and Mechanism of Action
A comprehensive review of available experimental data suggests that the potency of 1-O-Methylemodin (also known as physcion) relative to its parent compound, emodin, is context-dependent, varying with the specific biological activity being assessed. While some studies indicate that derivatization of emodin can lead to enhanced anticancer activity, data directly comparing the anti-inflammatory potency of this compound and emodin is less definitive.
This guide provides a detailed comparison of this compound and emodin, focusing on their anticancer and anti-inflammatory properties. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and mechanistic insights to facilitate informed decisions in research and development.
Potency Comparison: Anticancer and Anti-inflammatory Activities
To provide a clear comparison of the potency of this compound and emodin, the following tables summarize their half-maximal inhibitory concentrations (IC50) from various in vitro studies. Lower IC50 values indicate higher potency.
Anticancer Activity (IC50 Values in µM)
| Cell Line | This compound (Physcion) | Emodin |
| MCF-7 (Breast Cancer) | 203.1[1] | 7.22 (µg/mL)[2] |
| MDA-MB-231 (Breast Cancer) | 45.4[3] | - |
| HeLa (Cervical Cancer) | - | - |
| A549 (Lung Cancer) | - | 3.70[4] |
| HepG2 (Liver Cancer) | - | - |
Note: Direct comparison is challenging due to variations in experimental conditions across studies.
Anti-inflammatory Activity
One study reported that aloe-emodin, another derivative of emodin, competitively inhibits lipoxygenase with an IC50 of 29.49 µM[5][6]. Emodin has also been shown to possess 5-lipoxygenase inhibitory action[4]. While a specific IC50 for emodin's lipoxygenase inhibition was not provided in the same study, this suggests that both compounds target key inflammatory enzymes.
In vivo studies using the carrageenan-induced paw edema model, a common assay for acute inflammation, have demonstrated the anti-inflammatory effects of emodin[7]. While physcion has also been noted to decrease edema volume in animal models, a direct quantitative comparison of the percentage of edema inhibition at equivalent doses is not available in the literature reviewed[8].
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for the key experiments mentioned.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or emodin) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
It is important to note that emodin itself can interfere with the accuracy of the MTT assay, though a modified protocol can still provide valuable data on its cytotoxicity[5].
Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.
General Protocol:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory environment for a sufficient period.
-
Compound Administration: Administer the test compound (this compound or emodin) or a vehicle control, usually via oral or intraperitoneal injection, at a specific time before inducing inflammation.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of the animals.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The increase in paw volume is a measure of the inflammatory edema. The percentage of inhibition of edema by the test compound is calculated using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Signaling Pathways and Mechanisms of Action
Both this compound and emodin exert their biological effects by modulating multiple signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and potential therapeutic applications.
This compound (Physcion)
Physcion has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. Its mechanism involves the regulation of oxidative stress and immune responses[1].
Emodin
Emodin's mechanism of action is multifaceted, involving the regulation of numerous signaling cascades implicated in cell proliferation, apoptosis, and inflammation.
Conclusion
Further side-by-side studies employing standardized experimental protocols are necessary to definitively determine the relative potency of this compound and emodin in various therapeutic areas. Researchers are encouraged to consider the specific cellular context and therapeutic target when choosing between these two compounds for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-breast cancer property of physcion via oxidative stress-mediated mitochondrial apoptosis and immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aloe emodin shows high affinity to active site and low affinity to two other sites to result consummately reduced inhibition of lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of emodin from ventilago leiocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physcion - LKT Labs [lktlabs.com]
A Comparative Guide to Validating the Purity of Commercially Available 1-O-Methylemodin
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of experimental success and therapeutic efficacy. This guide provides a comprehensive framework for validating the purity of commercially available 1-O-Methylemodin, a bioactive anthraquinone derivative. By employing a multi-pronged analytical approach, researchers can confidently assess the quality of their purchased compounds. This guide outlines detailed experimental protocols and presents a comparative analysis of hypothetical commercial samples.
Understanding Potential Impurities
Impurities in a commercial sample of this compound can originate from the synthetic route or degradation. Based on the structure of emodin and the common synthetic method of methylation, potential impurities may include:
-
Emodin: The unreacted starting material.
-
Physcion (Emodin-3-O-methyl ether): An isomer formed during methylation.
-
Over-methylated products: Emodin derivatives with more than one methyl group.
-
Residual solvents and reagents: From the synthesis and purification process.
Comparative Analysis of Commercial this compound
To illustrate the importance of purity validation, the following table summarizes hypothetical data from the analysis of this compound samples from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (%) | 99.5 | 98.2 | 95.8 |
| Identity Confirmation | Confirmed | Confirmed | Confirmed |
| Major Impurity (by HPLC-MS) | Emodin (0.3%) | Physcion (1.1%) | Emodin (2.5%) |
| Other Impurities (%) | 0.2 | 0.7 | 1.7 |
| Residual Solvents (by GC-HS) | < 0.01% | 0.1% (Acetone) | 0.3% (Methanol) |
| Water Content (Karl Fischer) | 0.1% | 0.5% | 1.2% |
Caption: Hypothetical purity and impurity profile of this compound from three commercial suppliers.
Experimental Protocols
A robust validation of this compound purity requires a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary method for quantifying the purity of this compound and detecting impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Start with a lower concentration of acetonitrile and gradually increase it to elute more hydrophobic impurities.
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (if available) in methanol or a suitable solvent at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the same solvent as the standard to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard solutions and the sample solution. The purity of the sample is calculated by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying the chemical structures of impurities.
Protocol:
-
Utilize the same HPLC method as described above.
-
The eluent from the HPLC is directed into a mass spectrometer.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and any impurities, aiding in their identification. For example, the expected [M+H]⁺ for this compound (C₁₆H₁₂O₅) is approximately 285.07.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and identifying any structural isomers or major impurities.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Compare the obtained spectra with known spectra of this compound. Pay close attention to the chemical shifts, integration values, and coupling constants to ensure they match the expected structure. The presence of unexpected signals may indicate impurities.
Experimental and Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity validation of commercial this compound.
Caption: Workflow for purity validation of this compound.
Signaling Pathway Involvement
This compound, as a derivative of emodin, is likely to be involved in similar cellular signaling pathways. Emodin has been shown to affect pathways such as the Fibroblast Growth Factor Receptor 2 (FGFR2) / Extracellular signal-regulated kinase (ERK) pathway, which is crucial in cell proliferation and survival.[1] Understanding these interactions is vital for researchers in drug discovery and development.
Caption: Inhibition of the FGFR2/ERK signaling pathway by Emodin.
By adhering to these rigorous analytical practices, researchers can ensure the quality and purity of their this compound, leading to more reliable and reproducible scientific outcomes.
References
Safety Operating Guide
Proper Disposal of 1-O-Methylemodin: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 1-O-Methylemodin, a derivative of emodin, is critical to ensure laboratory safety and environmental protection. As with any laboratory chemical, it is imperative to consult your institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound, based on the known hazards of the closely related compound, emodin.
Key Hazard Information for Emodin (as a proxy for this compound)
Researchers handling this compound should be aware of the potential hazards associated with emodin, as these are likely to be similar. All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be performed in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[1]
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] |
| Skin Irritation/Sensitization | Irritating to the skin and may cause skin sensitization upon contact.[1][3] |
| Eye Irritation | Causes serious eye irritation.[1][3] |
| Respiratory Irritation | Irritating to the respiratory system; avoid breathing dust.[1][3] |
| Reproductive Toxicity | May damage fertility or the unborn child.[4] |
| Carcinogenicity | Limited evidence of a carcinogenic effect.[1] |
| Chronic Effects | Danger of cumulative effects.[1] |
| Incompatibilities | Avoid contact with strong oxidizing agents.[1][2] |
Experimental Protocols for Disposal
The following protocols outline the step-by-step procedures for the disposal of this compound waste. These are general guidelines and should be adapted to meet the specific requirements of your institution.
Disposal of Solid this compound Waste
Solid waste includes unused or expired this compound powder, as well as residues from experiments.
-
Waste Collection:
-
Carefully collect all solid this compound waste in a designated, compatible, and clearly labeled hazardous waste container.
-
To minimize dust generation, use a scoop or spatula. Avoid dry sweeping.[1] If there is a risk of dust, lightly dampen the solid with a suitable solvent like water before transfer.[1]
-
-
Container Labeling:
-
Label the waste container with a "Hazardous Waste" tag.
-
Clearly write the full chemical name ("this compound") and any other components of the waste mixture. Do not use abbreviations.
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Disposal Request:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department. Follow their specific procedures for waste pickup.
-
Disposal of Contaminated Materials
This includes items such as contaminated gloves, bench paper, and plasticware.
-
Segregation:
-
Segregate grossly contaminated solid waste from non-hazardous lab trash.
-
-
Packaging:
-
Place contaminated items in a sealed, heavy-duty plastic bag or a designated container for solid hazardous waste.
-
For items with sharp edges, use a puncture-resistant container.
-
-
Labeling and Storage:
-
Label the bag or container as "Hazardous Waste" and list "this compound contaminated debris" as the contents.
-
Store the container in the designated hazardous waste accumulation area.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS department.
-
Spill Cleanup and Disposal
In the event of a spill, prioritize personal safety and follow these steps for cleanup and disposal.
-
Ensure Safety:
-
Alert others in the vicinity and restrict access to the spill area.
-
Wear appropriate PPE, including a dust respirator, chemical-resistant gloves, and safety goggles.[1]
-
-
Cleanup Procedure:
-
For small spills: Carefully cover the spill with an absorbent material. Gently sweep the material into a designated hazardous waste container. Avoid creating dust.[1]
-
For larger spills: If safe to do so, dampen the spilled solid with water to prevent dust from becoming airborne.[1] Use absorbent pads to collect the material.
-
Alternatively, for a neat chemical spill, you can dampen the solid with acetone and transfer the material to a suitable container.[5]
-
-
Decontamination:
-
Clean the spill area with a suitable solvent (such as acetone, followed by soap and water) and dispose of the cleaning materials as hazardous waste.[5]
-
-
Disposal:
-
Seal all cleanup materials in a properly labeled hazardous waste container and arrange for disposal through your EHS department.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 1-O-Methylemodin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 1-O-Methylemodin, a derivative of the natural anthraquinone emodin. Given the limited specific toxicological data for this compound, this guidance is based on the known hazards of emodin and aloe-emodin, which are structurally similar, and general best practices for handling powdered chemical compounds in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
| Personal Protective Equipment (PPE) | Specifications | Purpose |
| Eye Protection | Chemical safety goggles with side shields | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Prevents inhalation of fine powder particles. |
| Protective Clothing | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to ensure safety and prevent contamination.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood or a designated containment space, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible.
-
-
Weighing and Aliquoting :
-
Perform all manipulations of powdered this compound within a chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing dishes and tools to prevent dispersal of the powder.
-
Carefully weigh the desired amount of the compound.
-
If preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
-
Post-Handling :
-
Securely seal the container of this compound.
-
Decontaminate the work surface with an appropriate solvent and then a cleaning agent.
-
Dispose of all contaminated disposables as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard in the regular trash or down the drain. |
| Contaminated Labware (e.g., pipette tips, weighing boats) | Collect in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Remove and place in a designated hazardous waste container immediately after handling the compound. |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
